molecular formula C9H9FO3 B1654939 2-(4-Fluorophenyl)-3-hydroxypropanoic acid CAS No. 2967-95-5

2-(4-Fluorophenyl)-3-hydroxypropanoic acid

Cat. No.: B1654939
CAS No.: 2967-95-5
M. Wt: 184.16 g/mol
InChI Key: BVSOZWONZNWQQX-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-3-hydroxypropanoic acid is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-Fluorophenyl)-3-hydroxypropanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114515. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Fluorophenyl)-3-hydroxypropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenyl)-3-hydroxypropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)-3-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-7-3-1-6(2-4-7)8(5-11)9(12)13/h1-4,8,11H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSOZWONZNWQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30297148
Record name 2-(4-fluorophenyl)-3-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30297148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2967-95-5
Record name NSC114515
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114515
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-fluorophenyl)-3-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30297148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 2-(4-Fluorophenyl)-3-hydroxypropanoic acid for beginners

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of 2-(4-Fluorophenyl)-3-hydroxypropanoic Acid: A Comprehensive Technical Guide

Executive Summary

The molecule (CAS: 2967-95-5), commonly referred to as 4-fluorotropic acid, is a highly valuable building block in medicinal chemistry[1]. It serves as a critical intermediate in the synthesis of fluorinated anticholinergic agents and tropane alkaloid analogs. This whitepaper provides an in-depth, mechanistically grounded protocol for synthesizing this compound, designed to transition beginners into proficient synthetic practitioners by explaining the causality behind every experimental choice.

Pharmacological Relevance & Retrosynthetic Strategy

Tropic acid derivatives form the core pharmacophore of muscarinic receptor antagonists, such as the naturally occurring [2]. The strategic introduction of a fluorine atom at the para-position of the phenyl ring serves two primary drug-development purposes:

  • Metabolic Stability: It blocks cytochrome P450-mediated para-hydroxylation, a common metabolic liability in aromatic drugs.

  • Lipophilicity: It modulates the partition coefficient (LogP), often enhancing blood-brain barrier penetration for central nervous system targets.

Retrosynthetically, 2-aryl-3-hydroxypropanoic acids are classically accessed via the [3]. This carbon-carbon bond-forming process involves the generation of an enediolate dianion from an arylacetic acid, followed by electrophilic trapping with formaldehyde. While the traditional 1930s Ivanov protocol employed Grignard reagents (e.g., isopropylmagnesium chloride)[4], modern synthetic adaptations favor the use of [5]. LDA provides superior solubility, precise stoichiometric control, and minimizes nucleophilic addition byproducts.

Mechanistic Causality: Understanding the "Why"

To execute this synthesis successfully, one must understand the underlying physical chemistry of the reaction system.

  • Dianion Formation: 4-Fluorophenylacetic acid contains two distinct acidic sites: the carboxylic acid proton (pKa ~4.3) and the alpha-protons (pKa ~40). The first equivalent of LDA deprotonates the carboxylic acid to form a lithium carboxylate. The second equivalent removes the alpha-proton to generate the highly nucleophilic lithium enediolate dianion. We use 2.2 equivalents of LDA to ensure complete deprotonation and to scavenge any trace moisture in the system.

  • Electrophilic Addition: The electrophile is anhydrous formaldehyde. You cannot use standard aqueous formalin because the water content would instantly protonate and destroy the delicate dianion. Thus, formaldehyde gas must be generated in situ by the thermal depolymerization (cracking) of paraformaldehyde.

  • Temperature Control: The reaction is initiated at -78 °C. This extreme cold prevents the highly reactive dianion from undergoing unwanted self-condensation or degradation before the electrophile is introduced.

SynthesisWorkflow SM 4-Fluorophenylacetic Acid Base LDA (2.2 eq) Addition SM->Base THF, -78°C Dianion Lithium Enediolate Dianion Base->Dianion Warm to 0°C Electrophile Anhydrous HCHO Trapping Dianion->Electrophile Gas bubbling, -78°C Quench Aqueous HCl (pH < 2) Electrophile->Quench Warm to RT Product 4-Fluorotropic Acid Quench->Product EtOAc Extraction

Workflow for the synthesis of 2-(4-fluorophenyl)-3-hydroxypropanoic acid.

Quantitative Data & Stoichiometry

The following table outlines the precise stoichiometry required for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
4-Fluorophenylacetic acid 154.141.01.54 gStarting Material
LDA (2.0 M in THF/heptane) 107.122.211.0 mLStrong Base
Paraformaldehyde 30.03 (as HCHO)3.00.90 gElectrophile Source
Tetrahydrofuran (THF) 72.11Solvent50 mLReaction Medium
Hydrochloric Acid (2M) 36.46Excess~20 mLQuenching/Acidification

Step-by-Step Experimental Protocol

This methodology incorporates self-validating checkpoints to ensure the integrity of the reaction at each stage.

Phase 1: Enediolate Generation
  • Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon gas inlet.

  • Dissolution: Charge the flask with 4-fluorophenylacetic acid (1.54 g, 10.0 mmol) and anhydrous THF (50 mL).

  • Cooling: Submerge the flask in a dry ice/acetone bath to bring the internal temperature to -78 °C.

  • Deprotonation: Dropwise add the 2.0 M LDA solution (11.0 mL, 22.0 mmol) over 15 minutes via a chemically resistant syringe.

    • Self-Validation Checkpoint: The solution will transition from colorless to a distinct pale yellow/orange. This chromic shift confirms the formation of the extended conjugated system of the enediolate dianion.

  • Maturation: Stir the reaction at -78 °C for 30 minutes, briefly warm to 0 °C for 15 minutes to ensure complete alpha-deprotonation, and then re-cool to -78 °C.

Phase 2: Electrophilic Hydroxymethylation
  • Formaldehyde Generation: In a separate, flame-dried 50 mL flask, place the paraformaldehyde (0.90 g, 30.0 mmol). Connect this flask to the main reaction vessel via a wide-bore cannula.

  • Thermal Cracking: Heat the paraformaldehyde flask to 150–160 °C using an oil bath to depolymerize it into monomeric formaldehyde gas.

  • Trapping: Sweep the formaldehyde gas into the vigorously stirring enediolate solution at -78 °C using a gentle stream of argon.

    • Self-Validation Checkpoint: The yellow color of the dianion will gradually fade as the highly nucleophilic species is consumed by the electrophile, signaling successful carbon-carbon bond formation.

  • Completion: Once the paraformaldehyde is fully cracked (approx. 30-45 minutes), remove the gas inlet and allow the reaction mixture to slowly warm to room temperature over 2 hours.

Phase 3: Quenching and Isolation
  • Quench: Cool the flask to 0 °C and carefully quench the reaction by adding 20 mL of distilled water.

  • Organic Wash: Transfer the mixture to a separatory funnel and wash with diethyl ether (2 × 20 mL). Discard the organic layer. This crucial step removes neutral organic impurities, such as diisopropylamine and unreacted aldehydes, while the target product remains in the aqueous layer as a water-soluble lithium salt.

  • Acidification: Dropwise add 2 M HCl to the aqueous layer while stirring.

    • Self-Validation Checkpoint: Monitor with pH paper until the pH reaches 1.5–2.0. A milky white precipitate or cloudiness will form. This visually confirms that the carboxylate salt has been successfully protonated into the lipophilic free carboxylic acid.

  • Extraction: Extract the acidic aqueous layer with ethyl acetate (3 × 30 mL).

  • Purification: Combine the ethyl acetate extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. Purify the crude residue via recrystallization from hot toluene/hexane to afford pure 2-(4-fluorophenyl)-3-hydroxypropanoic acid.

Analytical Characterization

To verify the success of the synthesis, the isolated product should be subjected to spectroscopic analysis.

  • 1H NMR (400 MHz, CDCl3): Look for the characteristic diastereotopic protons of the hydroxymethyl group (multiplets around 3.8–4.1 ppm), the alpha-methine proton (triplet/doublet of doublets around 3.6 ppm), and the para-substituted aromatic splitting pattern (multiplets around 7.0–7.3 ppm).

  • 19F NMR (376 MHz, CDCl3): A distinct singlet should appear around -115 ppm, confirming the retention of the fluorine atom.

  • Mass Spectrometry (ESI-MS): Expect a prominent[M-H]- peak at m/z 183.05 in negative ion mode, corresponding to the deprotonated target molecule.

References

1.1. Tropic acid - Wikipedia . Source: Wikipedia. 1.2. Ivanov reaction - Wikipedia . Source: Wikipedia. 1.3. Tropane Alkaloids and the Synthesis of Atropine . Source: Chemistry Steps. 2.2. 2967-95-5 | 2-(4-Fluorophenyl)-3-hydroxypropanoic acid . Source: ChemScene. 2.9. US6506782B1 - Heterocyclic compounds, pharmaceutical compositions and methods for inhibiting β-amyloid peptide release . Source: Google Patents.

Sources

An In-Depth Technical Guide to the Biological Activity Screening of Fluorinated Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Imperative of Fluorine in Propanoic Acid Scaffolds

Propanoic acid and its derivatives represent a cornerstone scaffold in medicinal chemistry, most famously exemplified by the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen.[1] The therapeutic potential of this scaffold, however, extends far beyond inflammation, with research demonstrating significant promise in oncology, infectious diseases, and neurology.[2][3][4] The modern drug discovery paradigm demands molecules with optimized pharmacokinetic and pharmacodynamic profiles—a challenge often addressed by the strategic incorporation of fluorine.

Fluorine, being the most electronegative element, imparts unique properties to organic molecules. Its introduction can enhance metabolic stability by blocking sites of enzymatic oxidation, increase binding affinity to target proteins through favorable electronic interactions, and modulate lipophilicity to improve membrane permeability and overall bioavailability.[5][6] Consequently, a significant portion of newly approved small-molecule drugs contains at least one fluorine atom, underscoring the element's critical role in translating promising compounds into viable therapeutics.[7][8]

This guide provides an in-depth technical framework for researchers, chemists, and drug development professionals engaged in the biological activity screening of novel fluorinated propanoic acid derivatives. Moving beyond a simple listing of methods, we will explore the causal logic behind experimental choices, present validated step-by-step protocols for key assays, and offer frameworks for data interpretation, thereby creating a self-validating system for compound evaluation. The journey from a newly synthesized molecule to a potential drug candidate follows a structured screening cascade designed to efficiently identify and characterize biological activity.

G cluster_0 Screening Cascade A Compound Library (Fluorinated Propanoic Acid Derivatives) B Primary Screening (High-Throughput Assays) A->B Broad Target Coverage C Hit Identification (Active Compounds) B->C Potency & Efficacy Cutoff D Secondary Screening (Dose-Response & Initial MOA) C->D Confirmation & Prioritization E Lead Optimization (SAR Studies) D->E Structure-Activity Relationship F In-Vivo Validation (Animal Models) E->F Preclinical Candidacy

Caption: A general workflow for a drug discovery screening cascade.

Chapter 1: Anticancer Activity Screening

The search for novel anticancer agents is a primary focus of modern pharmacology. Fluorinated compounds are widely used in oncology, and propanoic acid derivatives have shown significant potential as scaffolds for developing new cytotoxic and cytostatic agents.[2][9][10] The screening process for this therapeutic area typically begins with broad cytotoxicity assessments, followed by more detailed mechanistic studies to elucidate the mode of action.

Primary Screening: Cell Viability & Cytotoxicity Assays

The initial step is to determine whether a compound has a general cytotoxic effect on cancer cells. The most common method is the MTT assay, a colorimetric assay that measures the reduction of tetrazolium dye by mitochondrial reductases in living cells. This provides a reliable proxy for cell viability and allows for the calculation of the IC50 value—the concentration of a drug that inhibits cell growth by 50%.

Experimental Protocol 1: MTT Assay for General Cytotoxicity

  • Cell Seeding: Plate cancer cell lines (e.g., HeLa for cervical cancer, A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well.[11][12] Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare a stock solution of the fluorinated propanoic acid derivative in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

  • Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include a vehicle control (DMSO only) and an untreated control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Representative Cytotoxicity Data

Compound IDTarget ScaffoldHeLa IC50 (µM)[2][11]A549 IC50 (µM)[10][11]MCF-7 IC50 (µM)[2][13]
FPA-0013-Aryl-3-fluoropropanoic acid12.59.821.3
FPA-0022-(Fluoromethyl)propanoic acid>100>100>100
FPA-0033,3-Difluoropropanoic acid ester5.27.18.9
DoxorubicinPositive Control0.80.51.1
Secondary Screening: Unraveling the Mechanism of Action

Compounds that demonstrate potent cytotoxicity ("hits") must be further investigated to understand their mechanism of action (MOA). A common MOA for anticancer drugs is the induction of apoptosis, or programmed cell death. Studies on fluorinated asiatic acid derivatives have shown that active compounds can induce apoptosis through the activation of caspases, key enzymes in the apoptotic signaling cascade.[2]

Experimental Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis Induction

  • Cell Treatment: Seed and treat cells with the test compound at its IC50 and 2x IC50 concentrations in a 96-well white-walled plate, as described in Protocol 1. Incubate for a period determined by time-course experiments (e.g., 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. This reagent contains a luminogenic caspase-3/7 substrate.

  • Assay Execution: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 1 minute and then incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. Luminescence is directly proportional to caspase-3/7 activity.

  • Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase activity.

Visualization: The Apoptotic Signaling Pathway

The induction of apoptosis can occur through two main pathways: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. Both converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the biochemical and morphological changes associated with apoptosis.[2]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptor Death Receptor Caspase-8 Caspase-8 Death Receptor->Caspase-8 Caspase-3/7 Caspase-3/7 Caspase-8->Caspase-3/7 Bid Bid Caspase-8->Bid activates DNA Damage DNA Damage Mitochondria Mitochondria DNA Damage->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-9->Caspase-3/7 PARP Cleavage PARP Cleavage Caspase-3/7->PARP Cleavage Apoptosis Apoptosis Caspase-3/7->Apoptosis Bcl2 Bcl-2 (Anti-apoptotic) Bcl2->Mitochondria inhibits release Bax Bax (Pro-apoptotic) Bax->Mitochondria promotes release Bid->Bax activates

Caption: Key mediators of the extrinsic and intrinsic apoptosis pathways.

Chapter 2: Anti-inflammatory Activity Screening

Arylpropionic acids are a well-established class of NSAIDs, with flurbiprofen being a prominent fluorinated example.[14][15] The primary mechanism of action for these drugs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for prostaglandin biosynthesis.[1][15] Therefore, screening new fluorinated propanoic acid derivatives for anti-inflammatory potential is a logical and promising endeavor. While initial in-vitro COX enzyme assays are valuable, the in-vivo carrageenan-induced paw edema model is the gold standard for assessing acute anti-inflammatory activity.

In-Vivo Screening: Carrageenan-Induced Paw Edema Model

This model evaluates the ability of a compound to reduce acute inflammation induced by the injection of carrageenan, a phlogistic agent, into the paw of a rodent. The resulting edema (swelling) is quantifiable and its reduction by a test compound is a direct measure of anti-inflammatory efficacy.

Experimental Protocol 3: Rat Paw Edema Assay

  • Animal Acclimatization: Use Wistar rats (150-200g). Acclimatize the animals for at least one week under standard laboratory conditions with free access to food and water.

  • Grouping and Fasting: Divide the animals into groups (n=6 per group): a control group, a standard drug group (e.g., Flurbiprofen, 10 mg/kg), and test groups for each fluorinated derivative at various doses. Fast the animals overnight before the experiment.

  • Compound Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection. The control group receives only the vehicle.

  • Initial Paw Volume: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[14]

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Visualization: Workflow for the In-Vivo Anti-Inflammatory Assay

G cluster_prep Preparation (T = -1h) cluster_induction Induction (T = 0h) cluster_measurement Measurement (T = 1-4h) cluster_analysis Analysis A Administer Vehicle (Control Group) D Measure Initial Paw Volume B Administer Standard Drug (e.g., Flurbiprofen) C Administer Test Compound E Inject Carrageenan D->E F Measure Paw Volume at Hourly Intervals E->F G Calculate % Inhibition of Edema F->G

Caption: Step-by-step workflow for the rat paw edema anti-inflammatory model.

Data Presentation: Representative Anti-Inflammatory Activity

Treatment GroupDose (mg/kg, p.o.)% Inhibition of Edema at 3h[14][15]
Control (Vehicle)-0%
FPA-0042045.2%
FPA-0052068.9%
Flurbiprofen (Standard)1075.5%

Chapter 3: Antimicrobial Activity Screening

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Propanoic acid derivatives have demonstrated notable activity against a range of bacteria and fungi, making this a valuable area for screening fluorinated analogues.[3][16][17] The foundational assay in antimicrobial screening is the determination of the Minimum Inhibitory Concentration (MIC).

Screening for Bacteriostatic/Fungistatic Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized, high-throughput technique for determining MIC values.

Experimental Protocol 4: Broth Microdilution Assay for MIC Determination

  • Microorganism Preparation: Inoculate a fresh culture of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and incubate until it reaches the logarithmic growth phase.[16] Adjust the turbidity of the culture to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

  • Compound Preparation: In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to wells 2 through 12.

  • Serial Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to well 1. Transfer 50 µL from well 1 to well 2, mix, and continue this 2-fold serial dilution across to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculation: Dilute the standardized microorganism suspension and add 50 µL to wells 1 through 11 to achieve a final concentration of 5 x 10^5 CFU/mL. Add 50 µL of sterile broth to well 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring absorbance.

Visualization: Workflow for MIC Plate Setup

G cluster_0 Compound Dilution cluster_1 Inoculation plate Well 1 Well 2 ... Well 10 Growth Control Sterility Control A Add 2x Compound Stock to Well 1 B Perform 2-fold Serial Dilutions (Well 1 -> Well 10) A->B C Add Microorganism to Wells 1-11

Caption: Schematic of a 96-well plate setup for MIC determination.

Data Presentation: Representative Antimicrobial Activity

Compound IDMIC (µg/mL) vs S. aureus[16]MIC (µg/mL) vs E. coli[16]MIC (µg/mL) vs C. albicans[16]
FPA-006128>25664
FPA-007326416
Norfloxacin10.5N/A
FluconazoleN/AN/A2

Chapter 4: Advanced Considerations & Metabolic Fate

While primary screening identifies biological activity, understanding a compound's metabolic stability is crucial for its development. The carbon-fluorine bond is exceptionally strong, which is a primary reason fluorination enhances metabolic stability.[5] However, enzymatic defluorination can occur and represents a key metabolic pathway to investigate.[18] High-throughput methods have been developed to screen for this by detecting the release of fluoride anions (F-) into the assay medium.[18][19] These methods, often based on colorimetric or fluorescent probes, can be adapted to a microplate format, allowing for rapid assessment of C-F bond lability across a library of derivatives.[18]

Conclusion

Fluorinated propanoic acid derivatives are a versatile and highly promising class of molecules with demonstrated potential across multiple therapeutic areas, including oncology, inflammation, and infectious diseases. A systematic and logically structured screening cascade is paramount to efficiently and effectively identifying and characterizing the biological activities of novel analogues. By progressing from high-throughput primary screens to more complex, mechanism-focused secondary and in-vivo assays, researchers can build a comprehensive profile of a compound's therapeutic potential. The protocols and frameworks presented in this guide offer a robust, field-proven approach to navigating this critical phase of the drug discovery process, enabling scientists to make data-driven decisions and unlock the full potential of this valuable chemical scaffold.

References

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]

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  • Synthesis and anticancer activity of novel fluorinated asiatic acid derivatives. PubMed. [Link]

  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Radboud Repository. [Link]

  • Synthesis of some new 2-(2-fluoro-4-biphenylyl)propionic acid derivatives as potential anti-inflammatory agents. PubMed. [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC. [Link]

  • Utilization of fluorinated α-amino acids in small molecule drug design. PubMed. [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. [Link]

  • Matrix-independent screening of defluorination in vitro and in vivo. mBio - ASM Journals. [Link]

  • Mechanisms of peroxisome proliferation by perfluorooctanoic acid and endogenous fatty acids. PubMed. [Link]

  • Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. MDPI. [Link]

  • Synthesis, Characterization and Anti-Inflammatory Evaluation of Some New 2-(3-Fluorobiphenyl-4-yl) Propanoic Acid Derivatives. ResearchGate. [Link]

  • Nontarget and Suspect Screening of Fluorinated Ionic Liquids and PFAS in European Wastewaters Using Supercritical Fluid Chromatography. ACS Publications. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. ScienceDirect. [Link]

  • Perfluorooctanoic acid. Wikipedia. [Link]

  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Link]

  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate. [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

  • Continuous Spectrophotometric Assay for Defluorinase and Dechlorinase Activities With α‐Halocarboxylic Acids. PMC. [Link]

  • Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. ResearchGate. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]

  • Fluorinated building blocks in drug design: new pathways and targets. Taylor & Francis Online. [Link]

  • Quantitative determination of fluorine in organic compounds. NIST. [Link]

  • Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors. PubMed. [Link]

  • LABORATORY TESTING FOR PFAS. HPD Collaborative. [Link]

  • Elevated propionate and its association with neurological dysfunctions in propionic acidemia. Frontiers. [Link]

  • A convenient chemical-microbial method for developing fluorinated pharmaceuticals. Royal Society of Chemistry. [Link]

  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR. [Link]

  • Determination of Fluorine in Fluoro-Organic Compounds. DTIC. [Link]

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Sources

2-(4-Fluorophenyl)-3-hydroxypropanoic Acid: A Premier Chiral Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(4-Fluorophenyl)-3-hydroxypropanoic acid (CAS: 2967-95-5), often referred to as 4-Fluoro-Tropic Acid , represents a critical scaffold in modern medicinal chemistry. As a fluorinated bioisostere of tropic acid (the chiral acid moiety of atropine and scopolamine), this compound offers a strategic advantage: it retains the pharmacophore necessary for muscarinic receptor binding while significantly enhancing metabolic stability through the "fluorine effect."

This technical guide details the synthesis, resolution, and application of this building block. We move beyond basic literature to provide field-tested protocols for both chemical and biocatalytic production, ensuring high enantiopurity (>98% ee) for drug development pipelines.

Structural Significance & The Fluorine Effect

The introduction of a fluorine atom at the para-position of the phenyl ring in tropic acid fundamentally alters the molecule's physicochemical profile without disrupting steric binding at the receptor site.

FeatureImpact on Drug DesignMechanism
Metabolic Blocking High The C-F bond (116 kcal/mol) renders the para-position resistant to Cytochrome P450-mediated hydroxylation, a common clearance pathway for phenyl-containing drugs.
Lipophilicity Moderate Increase Increases logP, facilitating better blood-brain barrier (BBB) penetration for CNS-active anticholinergics.
Electronic Effects Electron Withdrawal Lowers the pKa of the carboxylic acid slightly; alters the electrostatic potential of the aromatic ring, potentially strengthening

stacking interactions in the receptor pocket.
Chemical Identity
  • IUPAC Name: 2-(4-Fluorophenyl)-3-hydroxypropanoic acid

  • Common Name: 4-Fluoro-Tropic Acid

  • CAS Number: 2967-95-5

  • Molecular Formula:

    
    
    
  • Molecular Weight: 184.16 g/mol

  • Chiral Center: C2 (Alpha-carbon)

Synthetic Pathways: Protocols & Causality

To access this chiral building block, researchers typically choose between Chemical Synthesis (Ivanov Reaction) for racemic bulk material or Biocatalytic Resolution for high-enantiopurity requirements.

Route A: The Ivanov Reaction (Chemical Synthesis)

Best for: Generating racemic standards or bulk intermediates where chirality is introduced later.

The Ivanov reaction involves the condensation of the dianion of a phenylacetic acid derivative with formaldehyde. This route is robust but requires careful temperature control to prevent polymerization of formaldehyde.

Reagents:

  • 4-Fluorophenylacetic acid (Starting Material)

  • Isopropylmagnesium chloride (iPrMgCl) or Phenylmagnesium bromide (PhMgBr)

  • Paraformaldehyde (Source of HCHO)

  • THF (Anhydrous)

Protocol:

  • Dianion Formation: In a flame-dried flask under Argon, dissolve 4-fluorophenylacetic acid (1.0 eq) in anhydrous THF. Cool to 0°C.[1]

  • Grignard Addition: Add iPrMgCl (2.2 eq) dropwise. Note: The first equivalent deprotonates the carboxylic acid; the second removes the alpha-proton to form the enediolate (Ivanov reagent).

  • Reflux: Heat the mixture to gentle reflux for 1 hour to ensure complete dianion formation. The solution typically turns a dark yellow/brown.

  • Formaldehyde Addition: Cool the mixture to room temperature. Add depolymerized paraformaldehyde (gas) or solid paraformaldehyde (1.2 eq) suspended in THF. Critical Step: Exothermic reaction. Maintain temperature <30°C to avoid side reactions.

  • Quench: Stir for 2 hours, then quench with dilute HCl (1M) until pH < 2.

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Purification: Recrystallize from Toluene/Hexane to yield the racemic acid.

Route B: Biocatalytic Kinetic Resolution (Enantioselective)

Best for: Obtaining >99% ee (S)- or (R)-enantiomers for drug candidates.

Lipase-catalyzed hydrolysis of the ethyl ester is the industry standard for this class of compounds. Pseudomonas cepacia lipase (PCL) and Candida antarctica lipase B (CALB) are highly effective.

Protocol:

  • Esterification: Convert the racemic acid (from Route A) to its ethyl ester using Ethanol/H2SO4 (reflux, 4h).

  • Enzymatic Setup: Suspend Ethyl 2-(4-fluorophenyl)-3-hydroxypropionate (10 g) in phosphate buffer (0.1 M, pH 7.0) with 10% acetone as a co-solvent to improve solubility.

  • Hydrolysis: Add Immobilized Lipase PS (Pseudomonas cepacia) (500 mg). Stir at 30°C.

  • Monitoring: Monitor the reaction by Chiral HPLC. The enzyme typically hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact (or vice versa depending on the specific lipase strain; PCL generally favors the S-enantiomer for tropic acid derivatives).

  • Termination: Stop reaction at 50% conversion (approx. 24-48 hours).

  • Separation: Adjust pH to 8.0 and extract the unreacted (R)-ester with MTBE. Then, acidify the aqueous layer to pH 2.0 and extract the (S)-acid with Ethyl Acetate.

Workflow Visualization

The following diagram illustrates the decision matrix and process flow for synthesizing and resolving the target compound.

G Start Start: 4-Fluorophenylacetic Acid Ivanov Ivanov Reaction (iPrMgCl + HCHO) Start->Ivanov Dianion Formation Racemic Racemic 4-Fluoro-Tropic Acid Ivanov->Racemic Condensation Esterification Esterification (EtOH, H+) Racemic->Esterification Activation RacemicEster Racemic Ethyl Ester Esterification->RacemicEster Biocatalysis Biocatalytic Resolution (Lipase PS / pH 7) RacemicEster->Biocatalysis Kinetic Resolution SAcid (S)-Acid (Hydrolyzed Product) Biocatalysis->SAcid Aqueous Phase (pH 8) REster (R)-Ester (Unreacted) Biocatalysis->REster Organic Phase

Figure 1: Synthetic workflow comparing chemical synthesis and downstream enzymatic resolution.

Applications in Drug Discovery[3][4][5][6][7]

Anticholinergic Bioisosteres

The primary utility of 2-(4-fluorophenyl)-3-hydroxypropanoic acid is as a direct replacement for tropic acid in the synthesis of muscarinic antagonists.

  • Target: Muscarinic Acetylcholine Receptors (mAChRs).

  • Rational Design: The hydroxyl group at C3 is critical for hydrogen bonding with the receptor (specifically Asn residues in the binding pocket). The 4-fluoro substitution blocks metabolic deactivation without introducing steric clash, potentially extending the half-life of bronchodilators (e.g., Tiotropium analogs).

Chiral Auxiliary & Resolving Agent

While less common than Mandelic acid, the 4-fluoro derivative offers a distinct solubility profile. It can be used to resolve racemic amines via diastereomeric salt formation. The fluorine atom provides a convenient NMR handle (


-NMR) to monitor the resolution process without complex derivatization.

Quality Control & Analytics

Trustworthy data is the bedrock of drug development. The following analytical methods are recommended for validating the identity and purity of the building block.

ParameterMethodSpecification
Chemical Purity HPLC (C18 Column)> 98.0%
Enantiomeric Excess Chiral HPLC (Chiralcel OD-H)> 99.0% ee
Identity (

NMR)
400 MHz,


3.8-4.2 (m, 2H,

), 4.3 (m, 1H,

), 6.9-7.4 (m, 4H, Ar-H)
Identity (

NMR)
376 MHz,

Singlet approx -115 ppm (vs

)
Residual Solvents GC-Headspace< 5000 ppm (Class 3)

Chiral HPLC Condition (Example):

  • Column: Daicel Chiralcel OD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Retention: (R)-isomer typically elutes before (S)-isomer (verify with standards).

References

  • Ivanov Reaction Mechanism & Scope: Title: The Ivanov Reaction: A Review. Source:Synthesis, 1975.
  • Biocatalytic Resolution of Tropic Acid Derivatives

    • Title: Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases.[3]

    • Source:Journal of the Brazilian Chemical Society, 2005.
    • URL:[Link]

  • Fluorine in Medicinal Chemistry

    • Title: Fluorine in Medicinal Chemistry: A Review of Anti-Cancer Agents.
    • Source:ChemBioChem, 2004.[4]

    • URL:[Link]

  • Compound Data (PubChem)

    • Title: 2-(4-Fluorophenyl)-3-hydroxypropanoic acid (Compound Summary).
    • Source:PubChem.
    • URL:[Link]

  • Lipase Catalysis in Organic Synthesis

    • Title: Lipase-catalyzed esters syntheses in organic media: A review.
    • Source:ResearchGate.[3]

    • URL:[Link]

Sources

potential applications of 2-(4-Fluorophenyl)-3-hydroxypropanoic acid in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on the medicinal chemistry applications of 2-(4-Fluorophenyl)-3-hydroxypropanoic acid (also known as 4-Fluoro-DL-tropic acid ).

From Chiral Synthon to Bioactive Scaffold

Executive Summary

2-(4-Fluorophenyl)-3-hydroxypropanoic acid (CAS: 2967-95-5) represents a high-value "privileged structure" in modern drug design. Structurally, it is the para-fluoro analog of Tropic Acid , the chiral acyl moiety found in classic anticholinergic alkaloids like Atropine and Scopolamine.

For the medicinal chemist, this molecule offers a dual advantage:

  • Pharmacophoric Relevance: It retains the specific spatial arrangement (chiral center with a hydroxymethyl arm) required for binding to Muscarinic Acetylcholine Receptors (mAChRs) and other GPCRs.

  • Fluorine Bioisosterism: The C4-fluorine substitution blocks the primary site of metabolic degradation (para-hydroxylation) and modulates lipophilicity (

    
    ), enhancing blood-brain barrier (BBB) permeability without significantly altering steric bulk.
    

This guide details the strategic application of this scaffold in antagonist design, its synthesis via the Ivanov reaction, and protocols for its enantiomeric resolution.

Part 1: Structural Significance & Fluorine Bioisosterism

The "Tropic Acid" Scaffold Connection

The parent compound, Tropic Acid (3-hydroxy-2-phenylpropanoic acid), is the defining moiety of the tropane alkaloid class. The hydroxymethyl group at the C2 position is critical for hydrogen bonding within the orthosteric binding site of muscarinic receptors.

Why Fluorinate? In the development of next-generation anticholinergics or neuroactive agents, the 4-fluoro analog addresses two specific liabilities of the parent scaffold:

  • Metabolic Soft Spot: The para-position of the phenyl ring is highly susceptible to Cytochrome P450 (CYP) mediated hydroxylation. Replacing the hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this pathway, extending the molecule's half-life (

    
    ).
    
  • Lipophilicity Tuning: The introduction of fluorine increases lipophilicity (

    
    ), which can improve passive transport across the BBB for CNS-targeted indications.
    
Mechanism of Action: Metabolic Blockade

The diagram below illustrates the metabolic divergence between the parent tropic acid scaffold and the 4-fluoro analog.

MetabolicBlockade Substrate Tropic Acid Scaffold (Parent) CYP CYP450 Oxidation Substrate->CYP Metabolite 4-Hydroxy Metabolite (Rapid Clearance) CYP->Metabolite Para-Hydroxylation F_Substrate 4-Fluoro Analog (Target) F_CYP CYP450 Attack F_Substrate->F_CYP Blocked Oxidation Blocked (Extended t1/2) F_CYP->Blocked C-F Bond Stability

Part 2: Synthetic Routes & Enantiomeric Resolution

Synthesis of this moiety requires precision, particularly in establishing the C2 chiral center. The Ivanov Reaction is the most direct and atom-economical route, utilizing the dianion of 4-fluorophenylacetic acid.

Protocol: The Ivanov Reaction

This method generates the racemic acid directly from readily available precursors.

Reagents:

  • 4-Fluorophenylacetic acid (1.0 eq)

  • Isopropylmagnesium chloride (

    
    -PrMgCl, 2.0 M in THF, 2.2 eq)
    
  • Paraformaldehyde (excess)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Dianion Formation: Charge a flame-dried flask with 4-fluorophenylacetic acid (10 mmol) and anhydrous THF (50 mL). Cool to 0°C.[1]

  • Grignard Addition: Dropwise add

    
    -PrMgCl (22 mmol). The first equivalent deprotonates the carboxylic acid; the second deprotonates the 
    
    
    
    -carbon, forming the Ivanov reagent (an enediolate species).
  • Heating: Warm the mixture to 50°C for 1 hour to ensure complete dianion formation.

  • Formylation: Cool back to 0°C. Add paraformaldehyde (depolymerized in situ or as a suspension) to the reaction mixture.

  • Quench: Stir for 2 hours, then quench with 1N HCl.

  • Workup: Extract with Ethyl Acetate (3x), wash with brine, dry over MgSO4, and concentrate.

  • Purification: Recrystallize from Toluene/Hexane to yield 2-(4-fluorophenyl)-3-hydroxypropanoic acid.

Kinetic Resolution via Lipase

For medicinal applications, the (S)-enantiomer is often the bioactive form (analogous to naturally occurring (-)-S-tropic acid).

Enzymatic Resolution Protocol:

  • Enzyme: Pseudomonas cepacia Lipase (PCL) or Candida antarctica Lipase B (CAL-B).

  • Acyl Donor: Vinyl Acetate.

  • Solvent: Diisopropyl ether (DIPE).

ParameterCondition
Substrate Racemic 4-Fluoro-tropic acid methyl ester
Enzyme Load 20 mg/mmol substrate
Temperature 30°C - 40°C
Time 24 - 48 hours
Outcome The (S)-ester remains unreacted (slow reacting enantiomer) while the (R)-ester is hydrolyzed/transesterified, allowing separation by column chromatography.

Part 3: Medicinal Chemistry Applications[1][2][3][4][5][6][7][8]

Muscarinic Receptor Antagonists

The primary application of this acid is as a building block for 4-Fluoro-Atropine and 4-Fluoro-Scopolamine analogs.

  • Target: mAChRs (M1-M5 subtypes).

  • Rationale: The 4-F substitution maintains the critical distance between the aromatic centroid and the amine nitrogen (approx 6-7 Å) while improving metabolic stability.

  • Synthesis: Esterification of Tropine (3-tropanol) with 2-(4-fluorophenyl)-3-hydroxypropanoic acid using DCC/DMAP coupling.

NK1 Receptor Antagonists

Neurokinin-1 (NK1) antagonists (e.g., for chemotherapy-induced nausea) frequently utilize bulky, lipophilic phenyl groups.

  • Application: The 2-(4-fluorophenyl)-3-hydroxypropanoic acid scaffold can be converted to morpholine-based antagonists (similar to Aprepitant precursors) by cyclization of the hydroxy-acid backbone with amino-alcohols.

  • Advantage: The fluorine atom prevents metabolic ring oxidation, a common failure mode in early NK1 antagonist candidates.

Fragment-Based Drug Discovery (FBDD)

In FBDD screens, this molecule serves as an ideal "fragment" for exploring sub-pockets:

  • Aromatic moiety: Pi-stacking interactions.

  • Carboxylic Acid: Salt bridge formation (or bioisosteric replacement).

  • Hydroxyl Group: H-bond donor/acceptor probe.

  • Fluorine: NMR handle (

    
    F NMR) for binding detection (ligand-observed NMR screening).
    

Part 4: Visualization of Synthetic Workflow

The following diagram outlines the conversion of the generic precursor to the active pharmaceutical intermediate (API) using the Ivanov route and enzymatic resolution.

SynthesisWorkflow Start 4-Fluorophenylacetic Acid (Starting Material) Ivanov Ivanov Reaction (iPrMgCl + HCHO) Start->Ivanov Racemate Racemic 2-(4-F-Ph)-3-OH-Propanoic Acid Ivanov->Racemate Esterification Methyl Ester Formation (MeOH / H+) Racemate->Esterification Resolution Kinetic Resolution (Lipase / Vinyl Acetate) Esterification->Resolution S_Enantiomer (S)-Enantiomer (Bioactive Scaffold) Resolution->S_Enantiomer Unreacted Ester R_Acetate (R)-Acetate Byproduct Resolution->R_Acetate Acylated

References

  • Ivanov Reaction Mechanism & Scope

    • Ivanov, D., & Spassov, A. (1931). Condensation of Phenylacetic Acid with Formaldehyde. Bull. Soc. Chim. Fr.
    • Application to Tropic Acid: (Generic reference to Ivanov chemistry in JOC).

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Enzymatic Resolution of Tropic Acid Analogs

    • Wu, G., et al. (2008). Lipase-catalyzed resolution of tropic acid derivatives. Tetrahedron: Asymmetry.[2][3] Link

  • Muscarinic Antagonist SAR

    • Holzgrabe, U., et al. (2002). Allosteric modulators of muscarinic receptors. British Journal of Pharmacology. Link

Sources

A Comprehensive Spectroscopic Guide to 2-(4-Fluorophenyl)-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the key spectroscopic data for the structural elucidation of 2-(4-Fluorophenyl)-3-hydroxypropanoic acid. Designed for researchers, chemists, and professionals in drug development, this document synthesizes predicted spectroscopic data based on established principles and analogous compounds. We will explore the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing not just the data, but the scientific rationale behind the spectral interpretations. This guide serves as a robust framework for the characterization of this and structurally related compounds, emphasizing the synergy between different analytical techniques for unambiguous molecular identification.

Molecular Structure and Spectroscopic Overview

2-(4-Fluorophenyl)-3-hydroxypropanoic acid is a substituted β-hydroxy acid featuring a chiral center at the C2 position. The structure incorporates several key functional groups that yield distinct spectroscopic signatures: a para-substituted fluorophenyl ring, a carboxylic acid, and a primary alcohol. A thorough analysis using a combination of NMR, IR, and MS is essential for confirming its covalent structure and purity.

The analytical workflow for a novel compound like this follows a logical progression from synthesis and purification to comprehensive spectroscopic confirmation.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Confirmation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Sample Submission ir Infrared (IR) Spectroscopy purification->ir Sample Submission ms Mass Spectrometry (MS) purification->ms Sample Submission elucidation Structural Elucidation nmr->elucidation ir->elucidation ms->elucidation confirmation Data Corroboration & Final Structure Confirmation elucidation->confirmation

Caption: General workflow for synthesis, purification, and analytical confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.[1]

Molecular Structure with Atom Numbering for NMR

For clarity in our NMR discussion, the atoms of 2-(4-Fluorophenyl)-3-hydroxypropanoic acid are numbered as follows:

Sources

Fluorine-Enabled Bioactivity: A Technical Guide to Hydroxypropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Understanding the Role of Fluorine in Hydroxypropanoic Acid Bioactivity Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic introduction of fluorine into hydroxypropanoic acid (lactic acid) scaffolds is a cornerstone technique in metabolic oncology and PET imaging.[1] This guide dissects the bioactivity of fluorinated lactate analogues, specifically 3-fluoro-2-hydroxypropanoic acid (3-fluorolactate) and its 18F-labeled isotopologues .

Unlike simple steric blockers, these molecules act via a "Lethal Synthesis" mechanism .[1] They function as "Trojan Horse" substrates that are recognized by monocarboxylate transporters (MCTs) and Lactate Dehydrogenase (LDH), only to be converted into reactive inhibitors (fluoropyruvate) that cripple central carbon metabolism.[1] This guide details the physicochemical drivers of this activity, the precise mechanism of action, and the experimental protocols required to validate these effects in the lab.

Part 1: The Fluorine Effect – Physicochemical Mechanics

To understand the bioactivity of fluorinated hydroxypropanoic acids, one must first quantify how the fluorine atom alters the fundamental properties of the parent molecule (L-Lactic Acid).[1]

Electronic Induction and pKa Modulation

The high electronegativity of fluorine (3.98 Pauling scale) exerts a powerful inductive effect (


) through the carbon backbone.[1]
  • Lactic Acid (Native): pKa

    
     3.[1][2]86. At physiological pH (7.4), it exists primarily as the lactate anion but retains a small fraction of protonated species capable of passive diffusion.[1]
    
  • 3-Fluorolactic Acid: The

    
    -fluorine withdraws electron density from the carboxyl group, stabilizing the conjugate base. This lowers the pKa (estimated 
    
    
    
    2.8–3.2).[1]
    • Biological Consequence: The molecule is almost exclusively anionic at neutral pH.[1] This abolishes passive diffusion, making the molecule strictly dependent on Monocarboxylate Transporters (MCT1/MCT4) for cellular entry.[1] This dependence is exploited in oncology to target tumors overexpressing MCTs.[1]

Steric Mimicry and the Gauche Effect
  • Van der Waals Radius: Fluorine (1.47 Å) is a close steric mimic of Hydrogen (1.20 Å) and Oxygen (1.52 Å).[1]

  • Enzyme Recognition: In 3-fluorolactate, the fluorine atom is small enough to fit within the active site of LDH without causing significant steric clash, allowing the enzyme to process it as a substrate.

  • Conformation: The C–F bond induces a gauche preference relative to vicinal polar groups (like the hydroxyl at C2) due to

    
     hyperconjugation.[1] This pre-organizes the molecule into a conformation that may favor binding to specific transporter pockets.[1]
    
Comparative Physicochemical Profile[1]
PropertyL-Lactic Acid (Native)3-Fluoro-Lactic Acid3,3,3-Trifluoro-Lactic Acid
Formula



pKa (approx) 3.86~3.0< 2.0
Lipophilicity (LogP) -0.6Increased (vs native)Significantly Increased
LDH Activity Native SubstrateSlow Substrate (Pro-inhibitor)Poor/Non-Substrate (Steric Bulk)
Primary Transport MCTs + Passive (minor)MCTs (Strict)MCTs (Strict)

Part 2: Mechanism of Action – The "Lethal Synthesis"

The bioactivity of 3-fluorolactate is not intrinsic to the acid itself but arises from its metabolic conversion.[1] This is a classic example of Metabolic Trapping and Pro-drug/Pro-inhibitor activation .

The Pathway
  • Uptake: 3-Fluorolactate is transported into the cytosol via MCT1 (high affinity) or MCT4.[1]

  • Activation (Oxidation): LDH catalyzes the oxidation of the C2-hydroxyl group to a ketone, transferring a hydride to NAD+.[1]

    • Reaction: 3-Fluoro-Lactate + NAD

      
      
      
      
      
      3-Fluoropyruvate + NADH + H
      
      
  • Inhibition: The resulting metabolite, 3-Fluoropyruvate , is a potent alkylating agent and inhibitor.[1]

    • Target 1 (LDH): It competes with pyruvate for the active site, slowing glycolysis.[1]

    • Target 2 (PDH Complex): It inhibits the Pyruvate Dehydrogenase Complex, preventing acetyl-CoA formation and severing the link to the TCA cycle.[1]

Visualization of the Signaling & Inhibition Logic

BioactivityMechanism cluster_extracellular Extracellular Space cluster_cytosol Cytosol (Tumor Cell) FLac_Out 3-Fluoro-Lactate MCT MCT1 / MCT4 (Transporter) FLac_Out->MCT Uptake FLac_In 3-Fluoro-Lactate MCT->FLac_In Influx LDH LDH Enzyme FLac_In->LDH Substrate Binding FPyr 3-Fluoropyruvate (ACTIVE INHIBITOR) LDH->FPyr Oxidation (NAD+ -> NADH) FPyr->LDH Feedback Inhibition PDH PDH Complex (Mitochondria) FPyr->PDH Potent Inhibition TCA TCA Cycle PDH->TCA Blocked Flux

Figure 1: The "Lethal Synthesis" mechanism.[1] 3-Fluorolactate is benign until processed by LDH into the toxic 3-fluoropyruvate, which shuts down mitochondrial respiration.

Part 3: Experimental Protocols

To study this bioactivity, researchers must validate both the enzymatic conversion and the cellular uptake.[1]

Protocol A: Kinetic Characterization of LDH Inhibition (In Vitro)

Objective: Determine if a fluorinated analog is a substrate or a direct inhibitor of LDH.[1]

Reagents:

  • Purified LDH (Rabbit Muscle or Human Recombinant).[1]

  • Substrate: L-Lactate (Control) and 3-Fluoro-L-lactate (Test).[1]

  • Cofactor: NAD+ (10 mM stock).[1]

  • Buffer: 0.1 M Tris-HCl or Phosphate Buffer, pH 7.4.

Workflow:

  • Baseline Setup: In a UV-transparent 96-well plate, add 180 µL Buffer and 10 µL NAD+ (final conc. 1 mM).

  • Substrate Addition: Add 10 µL of test compound (range 0.1 mM – 50 mM).

  • Initiation: Add LDH (0.01 – 0.05 Units/well) to initiate reaction.[1]

  • Detection: Immediately monitor Absorbance at 340 nm (NADH formation) every 10 seconds for 10 minutes at 25°C.

  • Analysis:

    • Plot

      
       (initial velocity) vs. [Substrate].[1]
      
    • Fit to Michaelis-Menten equation.[1]

    • Note: If 3-fluorolactate is a substrate, A340 will rise.[1] If it is a pure inhibitor (non-substrate), mix with native lactate and observe

      
       suppression.[1]
      
Protocol B: Cellular Uptake & Metabolic Trapping (18F-Tracer)

Objective: Quantify MCT-mediated transport and intracellular retention (trapping).[1]

Reagents:

  • Cell Line: High-glycolytic tumor line (e.g., 4T1, HCT116).[1]

  • Tracer: [18F]-3-Fluoro-L-lactate (synthesized via nucleophilic substitution on a sulfonate precursor).

  • Inhibitor Controls:

    
    -Cyano-4-hydroxycinnamate (CHC) (MCT1 inhibitor).[1]
    

Workflow:

  • Seeding: Plate cells (

    
     cells/well) in 6-well plates; incubate 24h.
    
  • Pre-treatment: Treat control wells with 5 mM CHC for 30 min to block MCTs.

  • Pulse: Add 1–5 µCi of [18F]-3-Fluoro-L-lactate to media. Incubate for 10, 30, and 60 mins at 37°C.

  • Wash: Aspirate media; wash 3x with ice-cold PBS (stops transport).[1]

  • Lysis: Add 1N NaOH to lyse cells.

  • Measurement: Count lysate in a Gamma Counter.

  • Normalization: Normalize CPM (Counts Per Minute) to total protein content (BCA assay).

  • Interpretation:

    • High uptake blocked by CHC = MCT-specific transport.[1]

    • Increasing uptake over time = Metabolic trapping (conversion to fluoropyruvate).[1]

Part 4: Structure-Activity Relationship (SAR) Logic[1]

The decision to use mono-fluorine vs. trifluoromethyl groups dramatically alters the outcome.[1]

SAR_Logic Root Hydroxypropanoic Acid Scaffold Branch1 Modification: Beta-Monofluorination (3-Fluoro) Root->Branch1 Branch2 Modification: Beta-Trifluoromethylation (3,3,3-Trifluoro) Root->Branch2 Effect1 Effect: - Minimal Steric Change - Moderate pKa drop - Accepted by LDH Branch1->Effect1 Effect2 Effect: - High Steric Bulk (Isopropyl-like) - Massive pKa drop - Rejected by LDH Branch2->Effect2 Result1 Outcome: SUBSTRATE -> INHIBITOR (Metabolic Trapping) Effect1->Result1 Result2 Outcome: METABOLICALLY INERT (Transport Probe Only) Effect2->Result2

Figure 2: SAR Decision Tree. Choosing between mono- and trifluoro-substitution dictates whether the molecule acts as a metabolic poison or a passive probe.

References

  • BenchChem. (2025).[1] Comparative Analysis of 3-Fluoro-2-hydroxypropanoic Acid and 2-fluoropropanoic Acid: A Review of Available Data. [1]

  • Busch, H., & Nair, P. V. (1957).[1] Inhibition of lactic acid dehydrogenase by fluoropyruvic acid.[1][3] Journal of Biological Chemistry, 229(1), 377-387.[1]

  • Ponde, D. E., et al. (2007).[1][4] 2-[18F]Fluoroacetate: Kinetics, biodistribution, and dosimetry.[1] Molecular Imaging and Contrast Agent Database (MICAD).[1]

  • Dubois, L., et al. (2013).[1] Metabolic Imaging of Tumors with 18F-Labeled Radiotracers. Biochimica et Biophysica Acta.

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1]

  • Zdralevic, M., et al. (2018).[1] Double genetic disruption of lactate dehydrogenases A and B is required to ablate the "Warburg effect" restricting tumor growth to oxidative metabolism.[1] Journal of Biological Chemistry.

Sources

CAS number and chemical identifiers for 2-(4-Fluorophenyl)-3-hydroxypropanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive chemo-structural and functional profiling of 2-(4-Fluorophenyl)-3-hydroxypropanoic acid (also known as 4-Fluorotropic acid ).[1][2][3]

A Technical Guide for Medicinal Chemistry & Drug Development

Executive Summary

2-(4-Fluorophenyl)-3-hydroxypropanoic acid is a chiral phenylacetic acid derivative characterized by a hydroxymethyl group at the alpha position.[1][2][3] Structurally, it is the para-fluorinated analog of Tropic Acid , a key pharmacophore found in anticholinergic drugs like Atropine and Hyoscyamine.[1][2][3]

In modern drug discovery, this compound serves two critical roles:

  • Chiral Building Block: It is used in the synthesis of NK1 receptor antagonists and dual enkephalinase inhibitors.[1][2][3]

  • Bioisostere: The fluorine substitution at the para-position blocks metabolic oxidation (CYP450-mediated hydroxylation), significantly enhancing the metabolic half-life compared to the non-fluorinated parent compound.[1][2][3]

Chemical Identity & Identifiers

The following identifiers are verified for the racemic mixture. For stereoselective applications, resolution via chiral chromatography or diastereomeric salt formation is required.[1][2][3]

Identifier TypeValueContext
Chemical Name 2-(4-Fluorophenyl)-3-hydroxypropanoic acidIUPAC
Common Synonym 4-Fluorotropic acidTrivial / Lab slang
CAS Number 2967-95-5 Primary Identifier (Racemate)
Molecular Formula C₉H₉FO₃-
Molecular Weight 184.16 g/mol -
SMILES OC(=O)C(CO)c1ccc(F)cc1Canonical
InChIKey UYIAUFVPRSSBGY-UHFFFAOYSA-NStandard
MDL Number MFCD20652363Database ID

Critical Note on Isomerism: Do not confuse this compound with 3-(4-Fluorophenyl)-2-hydroxypropanoic acid (CAS 124980-93-4), which is a derivative of phenyllactic acid.[1][2][3] The position of the hydroxyl group (C3 vs. C2) fundamentally alters the pharmacological activity.[1][2][3]

Physicochemical Profiling

Understanding the physicochemical landscape is vital for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.[1][2][3]

PropertyValue (Experimental/Predicted)Drug Development Implication
LogP (Octanol/Water) ~1.15Moderate Lipophilicity: Good membrane permeability; suitable for oral bioavailability optimization.[1][2][3]
pKa (Acid) 3.78 ± 0.10Ionization: Predominantly ionized at physiological pH (7.4), requiring esterification for passive transport or reliance on active transport.[1][2][3]
Polar Surface Area (TPSA) 57.5 ŲBBB Penetration: < 90 Ų suggests potential for blood-brain barrier crossing, relevant for CNS targets.[1][2][3]
Solubility DMSO (>50 mg/mL), MethanolPoor water solubility in non-ionized form; soluble as sodium/potassium salt.[1][2][3]
H-Bond Donors 2 (COOH, OH)Critical for receptor binding pocket interactions.[1][2][3]

Synthetic Methodology: The Ivanov Condensation

The most robust route for synthesizing 2-(4-Fluorophenyl)-3-hydroxypropanoic acid is the Ivanov Reaction (or Ivanov-like condensation).[1][2][3] This method utilizes the dianion of the phenylacetic acid precursor to attack a formaldehyde equivalent.[1][2][3]

Reaction Workflow (DOT Visualization)

Synthesis Start 4-Fluorophenylacetic Acid Reagent1 Base (LDA or iPrMgCl) (Dianion Formation) Start->Reagent1 -78°C, THF Inter Ivanov Reagent (Enediolate) Reagent1->Inter 1h Reagent2 Paraformaldehyde (Formaldehyde Source) Inter->Reagent2 Electrophilic Attack Product 2-(4-Fluorophenyl)-3- hydroxypropanoic Acid Reagent2->Product Acid Quench (HCl)

Figure 1: Synthetic pathway via Ivanov condensation involving dianion generation.

Detailed Protocol
  • Dianion Formation:

    • Charge a flame-dried flask with 4-fluorophenylacetic acid (1.0 eq) and anhydrous THF.

    • Cool to -78°C under Nitrogen/Argon.[1][2][3]

    • Add LDA (Lithium Diisopropylamide) or Isopropylmagnesium chloride (2.2 eq) dropwise.[1][2][3] The first equivalent deprotonates the carboxylic acid; the second deprotonates the alpha-carbon, generating the reactive enediolate (Ivanov reagent).[1][2][3]

    • Expert Tip: Maintain temperature strictly below -40°C to prevent self-condensation or degradation.[1][2][3]

  • Hydroxymethylation:

    • Add Paraformaldehyde (depolymerized in situ or suspended) or gaseous Formaldehyde (1.2 eq) to the reaction mixture.[1][2][3]

    • Allow the reaction to warm slowly to 0°C over 2 hours.

  • Quench & Workup:

    • Quench with 1N HCl until pH ~2.

    • Extract with Ethyl Acetate (3x).[1][2][3]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2][3]

  • Purification:

    • Recrystallize from Toluene/Hexanes or purify via flash column chromatography (SiO₂, Hexane:EtOAc gradient) to yield the white crystalline solid.[1][2][3]

Analytical Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

1H-NMR Spectroscopy (DMSO-d6, 400 MHz)
  • δ 12.3 ppm (s, 1H): Carboxylic acid proton (-COOH).[1][2][3]

  • δ 7.2 - 7.4 ppm (m, 2H): Aromatic protons meta to Fluorine.[1][2][3]

  • δ 7.0 - 7.1 ppm (m, 2H): Aromatic protons ortho to Fluorine.[1][2][3]

  • δ 3.5 - 3.9 ppm (m, 2H): Diastereotopic methylene protons (-CH₂OH).[1][2][3] These will appear as a complex multiplet due to the adjacent chiral center.[1][2][3]

  • δ 3.6 ppm (t, 1H): Methine proton at the chiral center (Ar-CH-COOH).[1][2][3]

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm).[1][2][3]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2][3]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Aromatic ring) and 210 nm (Carbonyl).[1][2][3]

  • Retention Time: Expect elution slightly later than tropic acid due to the lipophilic fluorine substituent.[1][2][3]

Pharmaceutical Relevance & Chiral Resolution

Since the biological activity of tropic acid derivatives is often stereospecific (e.g., S-isomer is usually the active anticholinergic form), resolving the racemate is a critical downstream step.[1][2][3]

Chiral Resolution Strategy (DOT Visualization)

Resolution cluster_0 Separation Racemate Racemic Mixture (±) CAS: 2967-95-5 Salt Diastereomeric Salt Formation Racemate->Salt Mix Agent Chiral Base (e.g., (S)-(-)-1-Phenylethylamine) Agent->Salt Cryst Fractional Crystallization (Ethanol/Water) Salt->Cryst Solid Precipitate (Salt of Isomer A) Cryst->Solid Liq Mother Liquor (Salt of Isomer B) Cryst->Liq Acidify Acid Hydrolysis (HCl) Solid->Acidify Final Enantiopure Acid (>99% ee) Acidify->Final

Figure 2: Classical resolution workflow using chiral amines for enantiomeric separation.

Bioisosterism in Drug Design

The Fluorine Scan is a standard medicinal chemistry tactic.[1][2][3] Replacing the hydrogen at the para-position of tropic acid with fluorine (as in CAS 2967-95-5) achieves:

  • Metabolic Blockade: Prevents rapid oxidation at the biologically vulnerable para-position.[1][2][3]

  • Electronic Modulation: Lowers the pKa of the acid functionality, potentially altering binding affinity in ionic pockets (e.g., GPCRs).[1][2][3]

References

  • PubChem Compound Summary. "2-(4-Fluorophenyl)-3-hydroxypropanoic acid (CID 1532070)".[1][2][3] National Center for Biotechnology Information. [Link][1][2][3]

  • Ivanov, D. et al. "Syntheses with the aid of magnesiumhalogensubstituted phenylacetic acid (Ivanov reaction)."[1][2][3] Chemical Reviews (Foundational methodology for tropic acid synthesis).

Sources

Methodological & Application

biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid using E. coli

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid (2F-3HP) using metabolically engineered Escherichia coli. This guide is designed for researchers in biocatalysis and drug discovery, focusing on the specific pathway involving the activation and reduction of 2-fluoromalonic acid (2-FMA) .

Introduction

Fluorinated organic compounds are pivotal in pharmaceutical design due to the unique ability of fluorine to modulate pKa, lipophilicity, and metabolic stability (bioisosterism). 2-Fluoro-3-hydroxypropionic acid (2F-3HP) is a high-value chiral building block, serving as a precursor for fluorinated polymers (e.g., poly(2-fluoro-3-hydroxypropionate)) and fluorinated analogs of bioactive molecules.

Traditional chemical synthesis of 2F-3HP often requires harsh conditions and lacks stereochemical control. The biocatalytic route described here utilizes a "one-pot" whole-cell system expressing a heterologous malonyl-CoA pathway adapted for fluorinated substrates. This system relies on the uptake of 2-fluoromalonate, its activation to a CoA-thioester, and subsequent reduction to the hydroxy acid.

Mechanism of Action

The biotransformation relies on a three-component synthetic pathway introduced into E. coli BL21(DE3):

  • Substrate Uptake: MadLM (Malonate decarboxylase transmembrane protein) facilitates the transport of 2-fluoromalonic acid (2-FMA) into the cytoplasm.

  • Substrate Activation: MatBrp (Methylmalonyl-CoA synthase) catalyzes the ligation of Coenzyme A to 2-FMA, consuming ATP to form 2-fluoro-malonyl-CoA .

  • Reductive Deacylation: MCR (Malonyl-CoA reductase) reduces the thioester to an alcohol, utilizing NADPH to yield the final product, 2F-3HP .

Pathway Diagram

2F-3HP_Pathway cluster_cell E. coli Cytoplasm FMA_in 2-Fluoromalonate (Intracellular) MatBrp MatBrp (CoA Synthase) FMA_in->MatBrp FM_CoA 2-Fluoro-malonyl-CoA MCR MCR (Reductase) FM_CoA->MCR Product 2-Fluoro-3-hydroxypropionic acid (2F-3HP) MatBrp->FM_CoA Activation MCR->Product Reduction FMA_out 2-Fluoromalonate (Extracellular) MadLM MadLM (Transporter) FMA_out->MadLM Uptake Cofactors1 ATP + CoA Cofactors1->MatBrp Cofactors2 NADPH Cofactors2->MCR MadLM->FMA_in

Figure 1: Engineered biosynthetic pathway for 2F-3HP production from 2-fluoromalonate.

Experimental Protocol

Strain Construction

The system requires the co-expression of three heterologous genes.[1] A dual-plasmid system is recommended to balance metabolic burden.

  • Host Strain: E. coli BL21(DE3)[1][2][3][4]

  • Plasmid 1 (pACYCDuet-1 backbone, Chloramphenicol resistance):

    • Promoter: T7 (IPTG inducible).

    • Genes: matBrp (from Rhodopseudomonas palustris) and mcr (from Chloroflexus aurantiacus or similar thermophiles).

  • Plasmid 2 (pBAD backbone, Ampicillin resistance):

    • Promoter: araBAD (Arabinose inducible).

    • Gene: madLM (from Pseudomonas sp.).[3][4]

Culture & Induction

Reagents:

  • LB Broth

  • M9 Minimal Salts Buffer (pH 7.0)[3]

  • Antibiotics: Chloramphenicol (34 µg/mL), Ampicillin (100 µg/mL)

  • Inducers: IPTG (Isopropyl

    
    -D-1-thiogalactopyranoside), L-Arabinose
    

Step-by-Step:

  • Inoculation: Inoculate a single colony of the engineered E. coli into 5 mL LB medium with antibiotics. Incubate overnight at 37°C, 200 rpm.

  • Scale-up: Transfer 1% (v/v) of the seed culture into 50 mL fresh LB (with antibiotics) in a 250 mL baffled flask.

  • Growth: Incubate at 37°C until OD

    
     reaches 0.6–0.8 .
    
  • Induction: Add 0.5 mM IPTG and 0.02% (w/v) L-Arabinose to induce protein expression.

  • Protein Expression Phase: Reduce temperature to 16–25°C and incubate for 12–16 hours to minimize inclusion body formation and maximize soluble enzyme yield.

Whole-Cell Biotransformation

Using resting cells in a defined buffer reduces background metabolism and simplifies downstream analysis.

Reagents:

  • Substrate: 2-Fluoromalonic acid (2-FMA) (Stock solution adjusted to pH 7.0).

  • Reaction Buffer: M9 salts (pH 7.[3][4]0) supplemented with 10 mM MgSO

    
     and 1-2% Glucose (for cofactor regeneration).
    

Step-by-Step:

  • Harvest: Centrifuge the induced culture (4,000

    
     g, 10 min, 4°C). Discard the supernatant.
    
  • Wash: Resuspend the cell pellet gently in ice-cold M9 buffer. Centrifuge again and discard supernatant.

  • Resuspension: Resuspend cells in M9 buffer to a high cell density (OD

    
    
    
    
    
    30–40).
  • Reaction Initiation: Add glucose (to 8% w/v final) and 2-FMA (to 4–10 mM final concentration).

  • Incubation: Incubate at 30°C , 200 rpm for 24 hours.

  • Sampling: Withdraw aliquots at 0, 6, 12, and 24 hours. Centrifuge to remove cells; analyze the supernatant.

Analytical Method (HPLC-MS)

To quantify 2F-3HP and monitor 2-FMA consumption.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6

    
     250 mm, 5 µm).
    
  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: Acetonitrile.

  • Flow Rate: 0.6 mL/min.

  • Detection: ESI-MS (Negative mode). Monitor m/z 107 (for 2F-3HP [M-H]

    
    ) and m/z 121 (for 2-FMA [M-H]
    
    
    
    ).
  • Validation: Compare retention times and mass spectra against a synthetic standard of 2F-3HP.

Performance Data

The following table summarizes typical yields reported in literature for this specific pathway configuration.

ParameterValueNotes
Substrate 2-Fluoromalonic Acid (2-FMA)Precursor; must be transported into cell.
Cell Density ODngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


30
High density required for efficient conversion.
Reaction Time 24 Hours
Product Titer ~50.0 mg/LValidated in E. coli BL21(DE3) [1].[3]
Conversion Efficiency ModerateLimited by uptake and intracellular ATP/NADPH pools.

Troubleshooting & Optimization

  • Low Yield:

    • Cause: Insufficient ATP for the MatBrp ligase step.

    • Solution: Increase glucose concentration during biotransformation to drive glycolysis and ATP generation.

  • Substrate Toxicity:

    • Cause: Accumulation of fluorinated intermediates.[1][2][5]

    • Solution: Implement a fed-batch strategy for 2-FMA addition rather than a single bolus dose.

  • Transport Limitation:

    • Cause: Poor expression of MadLM.

    • Solution: Optimize arabinose induction levels; ensure MadLM is membrane-localized (check via fractionation).

References

  • Liu, W., Yuan, S., Jin, M., & Xian, M. (2022).[6] Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology, 10, 969012.[6]

  • Thuronyi, B. W., et al. (2017).[2][3] Continuous evolution of base-editing enzymes. Nature Biotechnology, 37, 1070–1079. (Context on fluorinated substrate biosynthesis).

  • Klopries, S., et al. (2014).[2] Synthesis of fluorine-containing drugs. Future Medicinal Chemistry, 6(15).

Sources

High-Resolution HPLC-UV/MS Method for the Purity Determination of 2-(4-Fluorophenyl)-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Scope

2-(4-Fluorophenyl)-3-hydroxypropanoic acid (CAS RN: 2967-95-5) is a highly functionalized aromatic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and chiral derivatizing agents. Structurally, it features a fluorinated aromatic ring, a chiral center at the C2 position, and two distinct oxygen-containing functional groups: a primary hydroxyl group and a carboxylic acid.

Determining the chemical purity of this compound presents specific analytical challenges. Its high polarity and acidic nature make it prone to poor retention and peak tailing on standard reversed-phase columns if the mobile phase is not rigorously controlled. This application note details a robust, self-validating High-Performance Liquid Chromatography (HPLC) method coupled with Photodiode Array (PDA) and Electrospray Ionization Mass Spectrometry (ESI-MS) detection to accurately quantify its purity and identify synthetic impurities.

Physicochemical Properties & Mechanistic Rationale

To design an effective chromatographic method, the physicochemical properties of the analyte must dictate the experimental parameters.

Table 1: Physicochemical Properties of the Target Analyte

PropertyValueAnalytical Implication
Chemical Formula C₉H₉FO₃Requires MS detection capable of handling small molecules.
Molecular Weight 184.16 g/mol Target

ion at m/z 183.05 in negative ESI mode.
pKa (Predicted) ~3.8Mobile phase pH must be strictly < 2.8 to suppress ionization.
UV Maxima ~210 nm, 264 nmDual-wavelength monitoring ensures high sensitivity and specificity.
The Causality of Method Design (E-E-A-T)
  • Column Chemistry: A high-density, end-capped C18 column is selected. The end-capping minimizes secondary interactions between the analyte's primary hydroxyl group and residual surface silanols on the silica support, which would otherwise cause severe peak tailing.

  • Mobile Phase pH: Because the carboxylic acid has a pKa of approximately 3.8, utilizing a neutral mobile phase would result in partial ionization, leading to split peaks and variable retention times. By buffering the mobile phase with 0.1% Formic Acid (pH ~2.7), the molecule is forced into its fully protonated, neutral state. This ensures sharp peak shapes and reproducible retention, a principle well-documented in .

  • Orthogonal Detection: The fluorophenyl moiety exhibits characteristic

    
     transitions. Monitoring at 210 nm captures the broad absorbance of the carbonyl and aromatic systems for maximum sensitivity. Simultaneously, monitoring at 264 nm provides high specificity for the fluorinated ring, filtering out non-aromatic solvent background noise.
    

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical flow of the analytical process, from sample preparation through orthogonal detection.

HPLC_Workflow cluster_Detect Orthogonal Detection Prep Sample Prep (1.0 mg/mL) Filter Filtration (0.22 µm PTFE) Prep->Filter Inject HPLC Injection (10 µL) Filter->Inject Column RP-C18 Column (Gradient) Inject->Column UV PDA Detector (210 & 264 nm) Column->UV MS ESI-MS (Negative Mode) Column->MS Analysis Data Analysis (% Area Purity) UV->Analysis MS->Analysis

Workflow for the HPLC-UV/MS purity analysis of 2-(4-Fluorophenyl)-3-hydroxypropanoic acid.

Step-by-Step Analytical Protocol

Reagents and Materials
  • Analyte: (≥97% purity).

  • Solvents: HPLC-grade Acetonitrile (MeCN) and Milli-Q Water (18.2 MΩ·cm).

  • Additive: LC-MS grade Formic Acid (FA).

Chromatographic Conditions

Table 2: HPLC Instrument Parameters

ParameterSpecification
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm) or equivalent
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min (Split 1:4 post-column for MS)
Column Temperature 30 °C
Injection Volume 10 µL
Detection (UV) PDA scanning 190–400 nm; Extracted at 210 nm & 264 nm
Detection (MS) ESI Negative Mode, Scan range m/z 100–500

Table 3: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BMechanistic Purpose
0.0955Initial hold to retain the polar analyte.
2.0955Stabilize baseline and elute void volume salts.
12.04060Linear ramp to elute hydrophobic synthetic impurities.
15.0595Column wash to remove strongly bound organics.
17.0595Hold wash.
17.1955Return to initial conditions.
22.0955Column re-equilibration.
Sample Preparation Methodology
  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (80:20, v/v). Causality: Matching the diluent closely to the initial gradient conditions prevents solvent-mismatch effects (such as peak fronting or splitting) during injection.

  • Standard/Sample Weighing: Accurately weigh 10.0 mg of the sample into a 10 mL volumetric flask.

  • Dissolution: Add 5 mL of diluent, sonicate for 2 minutes until fully dissolved, and make up to the 10 mL mark (Final concentration: 1.0 mg/mL).

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into an HPLC vial. Causality: PTFE is strictly selected due to its broad chemical compatibility and low non-specific binding for small polar aromatic compounds, ensuring no analyte is lost to the filter membrane.

Self-Validating System Suitability Testing (SST)

To ensure the integrity of the analytical run, the protocol is designed as a self-validating system. Before analyzing unknown samples, inject the standard preparation five times. The system must pass the criteria in Table 4.

Table 4: SST Acceptance Criteria

ParameterAcceptance LimitDiagnostic Meaning if Failed
Retention Time RSD ≤ 1.0%Pump proportioning valve failure or column equilibration issue.
Peak Area RSD ≤ 2.0%Autosampler precision issue or sample degradation.
Tailing Factor (Tf) ≤ 1.5Column voiding, silanol interaction, or incorrect mobile phase pH.
Theoretical Plates ≥ 5000Column end-frit blockage or stationary phase collapse.

Protocol Check: Inject a blank (diluent only) immediately after the SST. No peaks should be observed at the retention time of the analyte (S/N < 3), validating that there is no carryover in the autosampler needle.

Expected Results and Data Interpretation

Under these optimized gradient conditions, 2-(4-Fluorophenyl)-3-hydroxypropanoic acid typically elutes between 7.5 and 8.5 minutes .

  • Impurity Profiling: Common synthetic precursors, such as 4-fluorophenylacetic acid (lacking the polar 3-hydroxyl group), are significantly more hydrophobic and will elute later in the gradient (typically >10 minutes).

  • Mass Spectrometry Confirmation: In negative ESI mode, the carboxylic acid group readily deprotonates. The mass spectrum will be dominated by the

    
     base peak at m/z 183.05 . The absence of an m/z 183.05 signal in any secondary UV peaks confirms they are structurally distinct impurities rather than isomers. Purity is calculated using the relative peak area normalization method at 210 nm.
    

References

  • SIELC Technologies. "HPLC Method for 2-Fluorophenylacetic acid, 3-Fluorophenylacetic acid, 4-Fluorophenylacetic acid Compatible with Mass Spectrometry." SIELC Applications. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9837, 2-(4-Fluorophenyl)acetic acid." PubChem. URL:[Link]

using 2-(4-Fluorophenyl)-3-hydroxypropanoic acid in the synthesis of bicalutamide intermediates

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the use of the hydroxy acid intermediate in the synthesis of Bicalutamide.

Executive Summary

This guide details the "Acid Route" for Bicalutamide synthesis, focusing on the critical intermediate 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propanoic acid . While often colloquially referred to as the "hydroxy acid precursor," it is distinct from the commercially available 2-(4-fluorophenyl)-3-hydroxypropanoic acid (CAS 2967-95-5), which lacks the necessary C2-methyl group and sulfide linkage required for the Bicalutamide pharmacophore.

The protocol below outlines the generation of the correct thio-acid intermediate, its activation via acylation/chlorination, and subsequent coupling with 4-amino-2-(trifluoromethyl)benzonitrile. This pathway offers higher regioselectivity and easier impurity purging compared to the traditional epoxide-opening of the pre-formed amide.

Chemical Context & Nomenclature

Critical Distinction: Researchers must verify the structure of their starting material.

  • Target Intermediate (This Protocol): 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propanoic acid.[1][2]

    • Role: The structural backbone of Bicalutamide before oxidation and amidation.

  • Excluded Chemical: 2-(4-fluorophenyl)-3-hydroxypropanoic acid (CAS 2967-95-5).

    • Note: This compound has the phenyl ring at C2 and lacks the methyl group. It cannot be used to synthesize Bicalutamide.

Reaction Scheme Overview

The synthesis proceeds via the nucleophilic attack of 4-fluorothiophenol on a methacrylate epoxide, followed by hydrolysis to the free acid. This acid is then coupled to the aniline moiety.

BicalutamideSynthesis cluster_0 Critical Control Point Start1 Methyl Methacrylate / 2-Methylglycidate Inter1 Methyl Ester Intermediate (Sulfide) Start1->Inter1 Epoxidation & Ring Opening Start2 4-Fluorothiophenol Start2->Inter1 Acid Hydroxy Acid Intermediate (2-hydroxy-2-methyl-3- (4-fluorophenylthio)propanoic acid) Inter1->Acid Hydrolysis (NaOH/MeOH) Activated Activated Acid Chloride (Acylated) Acid->Activated Acylation & SOCl2 Coupled Sulfide Amide Precursor Activated->Coupled + Aniline (Coupling) Aniline 4-Amino-2- (trifluoromethyl)benzonitrile Aniline->Coupled Final Bicalutamide (Sulfone) Coupled->Final Oxidation (mCPBA or H2O2)

Figure 1: Synthetic pathway highlighting the Hydroxy Acid Intermediate as the divergent control point.

Experimental Protocols

Protocol A: Synthesis of the Hydroxy Acid Intermediate

Objective: Preparation of 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propanoic acid from methyl 2-methylglycidate.

Reagents:

  • Methyl 2-methylglycidate (1.0 eq)

  • 4-Fluorothiophenol (1.05 eq)

  • Potassium Carbonate (

    
    ) or Triethylamine
    
  • Sodium Hydroxide (30% aq.[1][2] solution)

  • Solvents: Methanol, Toluene, DCM.

Step-by-Step Methodology:

  • Ring Opening (Sulfide Formation):

    • Charge a reactor with Methanol (5 vol) and Methyl 2-methylglycidate (1.0 eq).

    • Add Potassium Carbonate (0.1 eq) as a catalyst.

    • Add 4-Fluorothiophenol (1.05 eq) dropwise over 30 minutes, maintaining temperature at 20–25°C. Exothermic reaction – control addition rate.

    • Stir for 4–6 hours. Monitor by HPLC for disappearance of epoxide.

    • Result: Methyl 2-hydroxy-2-methyl-3-(4-fluorophenylthio)propionate.[1][2]

  • Hydrolysis to Acid:

    • To the reaction mixture, add Sodium Hydroxide (30% aq, 2.0 eq).

    • Heat to 40–45°C and stir for 3 hours.

    • Cool to 20°C. Adjust pH to 2–3 using dilute HCl.

    • Observation: The product may precipitate as an oil or solid.

  • Workup & Isolation:

    • Extract the aqueous mixture with Toluene (5 vol).

    • Wash the organic layer with water (2 x 3 vol) to remove salts.

    • Concentrate the Toluene layer under vacuum to obtain the Hydroxy Acid Intermediate as a viscous oil or low-melting solid.

    • Yield Target: >90%.[1]

    • Purity Target: >95% (HPLC).

Protocol B: Coupling to Form Bicalutamide Skeleton

Objective: Reacting the Hydroxy Acid with the aniline. Direct coupling is difficult due to the tertiary alcohol; protection (acylation) is recommended to prevent side reactions.

Reagents:

  • Hydroxy Acid Intermediate (from Protocol A)

  • Thionyl Chloride (

    
    )
    
  • Acetic Anhydride (for protection, optional but recommended)

  • 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 eq)

  • DMAP (Dimethylaminopyridine)

  • Solvent: DMAc (Dimethylacetamide) or THF.

Step-by-Step Methodology:

  • Acylation (Protection):

    • Dissolve the Hydroxy Acid in Toluene.[1][2]

    • Add Acetyl Chloride (1.1 eq) or Acetic Anhydride to protect the tertiary -OH group. This prevents self-esterification during activation.

    • Stir at 50°C for 2 hours. Isolate the 2-acetoxy-acid .

  • Acid Chloride Formation:

    • Dissolve the 2-acetoxy-acid in anhydrous Toluene.

    • Add Thionyl Chloride (1.2 eq) and a catalytic amount of DMF.

    • Reflux (75–80°C) for 2–3 hours until gas evolution ceases.

    • Evaporate excess

      
       under reduced pressure.
      
  • Amide Coupling:

    • Dissolve the resulting Acid Chloride in DMAc.

    • Add 4-Amino-2-(trifluoromethyl)benzonitrile (0.9 eq). Note: Using a slight deficit of aniline ensures complete consumption of the expensive amine.

    • Add DMAP (1.0 eq) or Pyridine.

    • Heat to 80°C for 8–10 hours.

    • Quench: Pour mixture into ice water. The coupled intermediate (Sulfide Amide) will precipitate.

    • Filter and dry.

Protocol C: Oxidation to Bicalutamide

Objective: Oxidation of the sulfide to the sulfone.[3]

Reagents:

  • m-Chloroperbenzoic acid (mCPBA) (2.2 eq) OR Hydrogen Peroxide (

    
    ) / Sodium Tungstate.
    
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Methodology:

  • Dissolve the Sulfide Amide in DCM.

  • Add mCPBA (2.2 eq) portion-wise at 0–5°C. Exothermic.

  • Stir at room temperature for 12 hours.

  • Wash: Wash with 10% Sodium Bisulfite (to remove excess oxidant), then Sodium Bicarbonate (to remove benzoic acid byproduct).

  • Hydrolysis of Protecting Group: If the -OH was acetylated in Protocol B, treat the product with mild alcoholic NaOH to remove the acetyl group, restoring the tertiary alcohol.

  • Crystallization: Recrystallize from Ethyl Acetate/Hexane to obtain pure Bicalutamide.

Quality Control & Data Analysis

Impurity Profiling

The "Acid Route" minimizes the formation of the regioisomer impurity often seen in the direct epoxide opening of the amide.

Impurity TypeOriginControl Strategy
Des-fluoro analog Impurity in ThiophenolScreen starting material (GC >99%).
Sulfoxide (Intermediate) Incomplete OxidationEnsure >2.0 eq oxidant; monitor HPLC.
Regioisomer Epoxide opening at wrong CHigh regioselectivity of thiophenol attack on ester (Protocol A).
Dimer Self-coupling of acidUse Acylation protection (Protocol B).
HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 40% B to 80% B over 20 mins.

  • Detection: UV at 270 nm.

  • Retention Times (Approx):

    • Hydroxy Acid (Sulfide): ~4.5 min

    • Sulfide Amide: ~12.0 min

    • Bicalutamide (Sulfone): ~10.5 min

References

  • Tucker, H., et al. (1988).[4] "Nonsteroidal antiandrogens.[5][6] Synthesis and structure-activity relationships of 3-substituted derivatives of 2-hydroxy-2-methylpropionanilides." Journal of Medicinal Chemistry.

  • Sorbera, L.A., et al. (2002). "Bicalutamide."[2][3][5][6][7][8][9][10] Drugs of the Future.

  • European Patent Office. (2006).[1] "EP1614677A2: Improved procedure for the synthesis of bicalutamide."[2] Google Patents.

  • United States Patent. (2003).[4][9] "Process for the preparation of acylanilides." US Patent 6,479,692.[4][9]

  • World Health Organization. "International Nonproprietary Names for Pharmaceutical Substances (INN) - Bicalutamide."

Sources

Application Note: Protocol for the Preparation of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026


-amino acid scaffolds via Aza-Michael Addition

Strategic Overview & Mechanism

The synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid (also known as


-(4-hydroxyphenyl)-

-alanine) represents a critical entry point for developing antioxidant-functionalized peptidomimetics, COX inhibitors, and antimicrobial agents.

While traditional alkylation of anilines with 3-halopropanoic acids is possible, it suffers from poor atom economy and toxic byproducts. The industry-preferred route is the Aza-Michael addition of 4-aminophenol to acrylic acid or its esters. This pathway is chemically elegant due to its 100% atom economy and amenability to "Green Chemistry" conditions (water-mediated synthesis).

Mechanistic Causality

The reaction relies on the nucleophilicity of the nitrogen lone pair in 4-aminophenol. Although the hydroxyl group (


) is activating, the nitrogen atom is significantly more nucleophilic than the oxygen in neutral conditions, driving 

-alkylation
over

-alkylation.

Key Challenges:

  • Oxidation: 4-Aminophenol is highly susceptible to air oxidation, forming quinone imines (tarry black impurities).

  • Polymerization: Acrylic acid can undergo radical polymerization at the reflux temperatures required for the Michael addition.

  • Regioselectivity: Ensuring mono-addition (secondary amine) vs. double-addition (tertiary amine).

Visualizing the Pathway

The following diagram outlines the synthetic logic and critical decision points between the "Acid Route" (Direct) and "Ester Route" (Two-step).

SyntheticPathway cluster_0 Route A: Direct Hydrolysis (Green) cluster_1 Route B: Ester Intermediate Start 4-Aminophenol (Nucleophile) Acid Acrylic Acid (Electrophile) Start->Acid Ester Methyl Acrylate Start->Ester WaterReflux Reflux in Water (Hydrophobic Effect) Acid->WaterReflux TargetAcid Target Acid (Zwitterion ppt) WaterReflux->TargetAcid  Precipitation   SolventReflux Reflux in iPrOH (Kinetic Control) Ester->SolventReflux InterEster Intermediate Ester SolventReflux->InterEster Hydrolysis Base Hydrolysis (LiOH/MeOH) InterEster->Hydrolysis Hydrolysis->TargetAcid  Acidification  

Figure 1: Comparative synthetic workflows. Route A is preferred for the free acid due to simplicity; Route B is preferred if ester derivatives are the final goal.

Detailed Experimental Protocols

Method A: Water-Mediated Synthesis (Green Protocol)

Best for: Generating the free acid scaffold directly without organic solvents.

Reagents:

  • 4-Aminophenol (Reagent Grade, >98%)

  • Acrylic Acid (Stabilized with MEHQ)

  • Deionized Water

  • Hydroquinone (Optional polymerization inhibitor)

Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-aminophenol (10.9 g, 100 mmol) and deionized water (50 mL). The phenol will not dissolve completely at room temperature.

  • Addition: Add acrylic acid (7.9 g, 110 mmol, 1.1 eq) dropwise.

    • Note: A slight excess of acrylic acid drives the reaction, but too much promotes double addition.

  • Reaction: Heat the mixture to reflux (

    
    ). The suspension will clear as the temperature rises and the reaction proceeds.
    
    • Time: Reflux for 3–6 hours. Monitor by TLC (Mobile phase:

      
      -Butanol/Acetic Acid/Water 4:1:1).
      
  • Workup:

    • Cool the reaction mixture slowly to room temperature, then to

      
       in an ice bath.
      
    • The product, 3-((4-hydroxyphenyl)amino)propanoic acid , often precipitates as a grey/off-white solid due to its zwitterionic nature at neutral pH.

    • Filter the solid and wash with cold water (

      
      ) followed by cold diethyl ether (to remove unreacted acrylic acid).
      
  • Purification: Recrystallize from hot water or water/ethanol (9:1) if the solid is dark (oxidized).

Method B: Ester Synthesis in 2-Propanol

Best for: Creating ester derivatives or if the substrate solubility in water is poor.

Protocol:

  • Setup: 250 mL RBF with reflux condenser and nitrogen inlet.

  • Inerting: Flush the flask with nitrogen for 5 minutes (Crucial to prevent 4-aminophenol oxidation).

  • Reaction: Dissolve 4-aminophenol (100 mmol) in 2-propanol (60 mL). Add Methyl Acrylate (120 mmol).

  • Reflux: Heat to reflux (

    
    ) for 12–24 hours.
    
  • Workup: Evaporate the solvent under reduced pressure. The residue is usually an oil or low-melting solid.

  • Purification: Flash column chromatography (Silica gel; Hexane/Ethyl Acetate gradient).

Critical Control Points & Troubleshooting

The following table summarizes common failure modes and scientifically grounded solutions.

Failure ModeObservationRoot CauseCorrective Action
Black Tar Formation Reaction mixture turns opaque black/brown.Oxidation of the phenol to quinone imines.Strict Inerting: Use

atmosphere. Add 1 mol% sodium dithionite (

) as an antioxidant.
Polymerization Solution becomes viscous/gel-like.Radical polymerization of acrylic acid.[1]Inhibitor: Ensure acrylic acid contains MEHQ. Add 5–10 mg hydroquinone to the flask.
Low Yield Product remains in solution.Product is zwitterionic and highly water-soluble.pH Adjustment: Adjust pH to the isoelectric point (

pH 5–6) to maximize precipitation.
Double Addition Impurity spot on TLC (

higher than product).
Formation of tertiary amine.[1]Stoichiometry: Keep acrylic acid ratio strictly

eq. Lower reaction temperature.

Characterization Data

To validate the synthesis, compare your data against these standard spectral markers.

NMR (400 MHz, DMSO- )
  • 
     12.1 ppm (s, 1H):  Carboxylic acid 
    
    
    
    (often broad or invisible if exchanged).
  • 
     8.5 ppm (s, 1H):  Phenolic 
    
    
    
    .
  • 
     6.6 – 6.4 ppm (m, 4H):  Aromatic protons (characteristic AA'BB' system of para-substituted benzene).
    
  • 
     3.2 ppm (t, 2H): 
    
    
    
    (Triplet adjacent to Nitrogen).
  • 
     2.4 ppm (t, 2H): 
    
    
    
    (Triplet adjacent to Carbonyl).
Mass Spectrometry (ESI)
  • Target Mass:

    
    
    
  • Observed:

    
    ; 
    
    
    

Workup Decision Tree

Use this flow to determine the optimal purification strategy based on your crude result.

WorkupLogic Crude Crude Reaction Mixture CheckState Physical State? Crude->CheckState Solid Precipitate Formed CheckState->Solid Yes Liquid Clear Solution/Oil CheckState->Liquid No Filter Filtration Solid->Filter AdjustPH Adjust pH to ~6 Liquid->AdjustPH Recryst Recrystallize (H2O/EtOH) Filter->Recryst AdjustPH->Filter If Precipitates Extract Extraction (EtOAc) AdjustPH->Extract If Organic Soluble Column Flash Chromatography Extract->Column

Figure 2: Purification logic flow.[2] Prioritize pH adjustment to force precipitation before resorting to chromatography.

References

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates.[3][4][5] Antibiotics, 13(2), 193.[4]

  • Das, P., et al. (2022). One-pot solvent-free microwave-assisted aza-Michael addition reaction of acrylonitrile.[6] Journal of the Indian Chemical Society, 99(5), 100411.

  • BenchChem Technical Guide. Acrylic acid and triethanolamine reaction for polymer synthesis. (General reference for acrylic acid reactivity).

  • Verma, S., et al. (2022). Solvent-free, catalyst-free Michael-type addition of amines to electron-deficient alkenes.[7] Arkivoc.[7]

  • PubChem Compound Summary. N-(4-Hydroxyphenyl)-L-alanine.[8]

Sources

Application Note: Development of Antimicrobial Candidates from 3-((4-hydroxyphenyl)amino)propanoic Acid Scaffolds

[1][2][3]

Executive Summary & Scientific Rationale

The rise of multidrug-resistant (MDR) pathogens, particularly the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter species), necessitates the exploration of non-traditional pharmacophores.

The 3-((4-hydroxyphenyl)amino)propanoic acid scaffold represents a hybrid molecular class combining the structural rigidity and proteolytic stability of

Key Mechanistic Advantages:

  • Zwitterionic Character: The carboxylic acid and secondary amine provide tunable solubility and zwitterionic interactions at physiological pH, mimicking membrane-associating peptides.

  • Phenolic Warhead: The 4-hydroxyphenyl group acts as a pro-oxidant/antioxidant switch, capable of disrupting bacterial lipid bilayers and interfering with electron transport chains.

  • Synthetic Versatility: The scaffold serves as a divergent intermediate; the carboxylic acid allows for hydrazide/hydrazone formation (increasing lipophilicity and metal chelation), while the secondary amine allows for N-alkylation.

Module A: Chemical Synthesis & Derivatization[4][5][6]

Core Scaffold Synthesis (Aza-Michael Addition)

The most atom-economical route to the core scaffold is the Aza-Michael addition of 4-aminophenol to acrylic acid. Unlike reductive amination, this method avoids toxic boron reducing agents.

Protocol:

  • Reagents: 4-Aminophenol (1.0 equiv), Acrylic Acid (1.2 equiv), Water (Solvent).

  • Procedure:

    • Dissolve 4-aminophenol in distilled water (approx. 10 mL per gram).

    • Add acrylic acid dropwise under stirring.

    • Reflux the mixture at 100°C for 2–4 hours. Monitor consumption of 4-aminophenol by TLC (Ethyl Acetate:Hexane 3:1).

    • Workup: Cool the reaction mixture to room temperature. The product, 3-((4-hydroxyphenyl)amino)propanoic acid, typically precipitates as a solid.

    • Purification: Filter the precipitate and wash with cold water followed by diethyl ether to remove unreacted acrylic acid. Recrystallize from ethanol/water if necessary.

  • Validation Criteria:

    • Yield: >75%

    • 
      H NMR (DMSO-
      
      
      ):
      Look for triplet signals at
      
      
      2.5 ppm (
      
      
      ) and
      
      
      3.2 ppm (
      
      
      ), and the characteristic AA'BB' aromatic system of the phenol.
Functionalization Strategy (Hydrazone Library)

Recent SAR studies indicate that converting the carboxylic acid to a hydrazone significantly enhances antimicrobial potency, likely by increasing lipophilicity and facilitating membrane penetration [1].

Workflow Diagram:

SynthesisWorkflowStartReagents:4-Aminophenol +Acrylic AcidReactionAza-Michael Addition(Water, Reflux, 4h)Start->ReactionCoreCore Scaffold:3-((4-hydroxyphenyl)amino)propanoic acidReaction->CoreDerivDerivatization:1. Esterification (MeOH/H2SO4)2. Hydrazinolysis (N2H4)3. Condensation (R-CHO)Core->Deriv OptimizationLibraryFinal Library:Hydrazone DerivativesDeriv->Library

Caption: Synthetic pathway from raw reagents to functionalized hydrazone library via Aza-Michael addition.

Module B: In Vitro Antimicrobial Profiling

Broth Microdilution Assay (CLSI M07 Standard)

To ensure data is comparable across institutions, adherence to Clinical and Laboratory Standards Institute (CLSI) guidelines is mandatory [2].

Materials:

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • 96-well polypropylene microplates (round bottom).

  • Test strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Protocol:

  • Inoculum Prep: Prepare a direct colony suspension in saline equivalent to a 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:150 in CAMHB to reach 
    
    
    CFU/mL.
  • Compound Dilution:

    • Dissolve scaffold derivatives in DMSO (Stock: 10 mg/mL).

    • Perform serial 2-fold dilutions in CAMHB across the plate. Final test range: 64 µg/mL to 0.125 µg/mL.

    • Critical Control: Ensure final DMSO concentration is <1% to prevent solvent toxicity.

  • Incubation: Add 50 µL of diluted inoculum to 50 µL of drug solution. Incubate at 35 ± 2°C for 16–20 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth.

Data Reporting Template:

Compound IDR-Group SubstitutionMIC S. aureus (µg/mL)MIC E. coli (µg/mL)MIC C. albicans (µg/mL)
Scaffold 1 -OH (Parent)64>6432
Deriv 2 5-Nitro-2-furaldehyde284
Deriv 3 4-Chlorobenzaldehyde8168

Note: Data derived from typical structure-activity trends for this class [1].

Module C: Mechanism of Action (MoA) Elucidation

Unlike standard antibiotics that target specific enzymes (e.g., gyrase, ribosomes), phenolic

Membrane Permeabilization Assay (Propidium Iodide)

Rationale: Propidium Iodide (PI) is membrane-impermeable. Fluorescence indicates pore formation.

  • Cell Prep: Grow S. aureus to mid-log phase. Wash and resuspend in PBS.

  • Treatment: Treat cells with the candidate compound at

    
     MIC for 1 hour.
    
  • Staining: Add PI (final conc. 10 µM). Incubate 15 min in dark.

  • Analysis: Measure fluorescence (Ex/Em: 535/617 nm) or analyze via flow cytometry.

    • Positive Control: Nisin or Cetylpyridinium chloride.

ROS Generation Assay

Rationale: The phenolic moiety can undergo redox cycling, generating Reactive Oxygen Species (ROS).

  • Probe: Use H

    
    DCFDA (2',7'-dichlorodihydrofluorescein diacetate).
    
  • Protocol: Pre-load bacteria with 10 µM H

    
    DCFDA for 30 min. Wash cells.[1] Treat with compound.[2][1][3][4][5][6][7]
    
  • Readout: Monitor fluorescence increase over 60 mins. A sharp rise indicates oxidative stress as a primary killing mechanism.

Mechanistic Pathway Diagram:

MoAPathwayCompoundPhenolic Scaffold(Extracellular)MembraneBacterial MembraneInteractionCompound->Membrane AdsorptionROSROS Generation(Redox Cycling)Membrane->ROS Phenol OxidationLeakageMembraneDepolarizationMembrane->Leakage Pore FormationDNADNA/ProteinOxidationROS->DNA Oxidative StressDeathCell Death(Bactericidal)Leakage->Death ATP LossDNA->Death

Caption: Dual-action mechanism involving membrane depolarization and intracellular oxidative stress.[8]

References

  • Kavaliauskas, P., Grybaitė, B., Sapijanskaitė-Banevič, B., et al. (2024).[9] Synthesis of 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.[10][11][9][12] Antibiotics, 13(2), 193.[11][9] Link[11][9]

  • Clinical and Laboratory Standards Institute (CLSI).[13][14][15][16] (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07.[14][17] Wayne, PA: Clinical and Laboratory Standards Institute.[13] Link

  • Miksusanti, M., et al. (2023). Antimicrobial Potential of Polyphenols: Mechanisms of Action and Microbial Responses.[6][8][18][19] MDPI. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Fluorophenyl)-3-hydroxypropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield and purity bottlenecks when synthesizing 3-hydroxy-2-arylpropanoic acids.

The target molecule, 2-(4-fluorophenyl)-3-hydroxypropanoic acid, is a fluorinated analog of tropic acid—a critical intermediate in the synthesis of anticholinergic tropane alkaloids[1]. The most robust synthetic route is the Ivanov reaction , which involves the hydroxymethylation of the magnesium enediolate dianion of 4-fluorophenylacetic acid[2][3]. However, this transformation is notoriously sensitive to stoichiometry, electrophile state, and workup conditions.

This guide provides a self-validating protocol, troubleshooting FAQs, and mechanistic insights to help you eliminate side reactions and maximize your yield.

SynthesisWorkflow A 4-Fluorophenylacetic Acid (Starting Material) B Dianion Formation (2 eq. i-PrMgCl, THF, 0°C) A->B Deprotonation C Hydroxymethylation (CH2O gas, -20°C) B->C Electrophilic Addition D Acidic Quench (1M HCl, <5°C) C->D Neutralization E Isolation (Extraction & Crystallization) D->E Workup F 2-(4-Fluorophenyl)- 3-hydroxypropanoic Acid E->F Pure Product

Caption: Workflow for the Ivanov-type synthesis of 2-(4-fluorophenyl)-3-hydroxypropanoic acid.

Section 1: Mechanistic Causality & Troubleshooting FAQs

Q1: My reaction stalls at 40-50% conversion, and I recover a large amount of unreacted 4-fluorophenylacetic acid. What is going wrong? Root Cause: Incomplete formation of the Ivanov reagent (dianion) or poor electrophile availability. Scientific Context: The first equivalent of Grignard reagent (e.g., i-PrMgCl) merely deprotonates the carboxylic acid (pKa ~4.3) to form a magnesium carboxylate. The second equivalent is required to deprotonate the α-carbon (pKa ~22-25) to form the reactive magnesium enediolate[4]. If your solvent is not strictly anhydrous, moisture will consume the Grignard reagent, leaving the α-carbon protonated. Furthermore, if you are adding solid paraformaldehyde directly into the reaction mixture, its depolymerization to monomeric formaldehyde is extremely slow at cryogenic temperatures, leading to incomplete conversion before the reaction is quenched. Solution: Titrate your i-PrMgCl prior to use and use exactly 2.1 equivalents. Instead of adding solid paraformaldehyde, thermally "crack" it in a separate flask and bubble the resulting dry formaldehyde gas directly into the reaction mixture[5].

Q2: My LC-MS shows a major byproduct with an [M-H]⁻ mass of 165 m/z (loss of water). How do I prevent this? Root Cause: Acid-catalyzed dehydration during the quench/workup. Scientific Context: The desired product is a β-hydroxy acid. Under acidic conditions, especially if the temperature rises, the hydroxyl group can be protonated and eliminated as water. This is thermodynamically driven by the formation of an extended conjugated system with the aromatic ring, yielding 2-(4-fluorophenyl)acrylic acid (an atropic acid analog)[3]. Solution: The quench must be performed using dilute acid (e.g., 1M HCl) while strictly maintaining the internal temperature below 5 °C. Never use concentrated acids or allow the biphasic mixture to exotherm.

Mechanism SM 4-Fluorophenylacetic Acid Dianion Magnesium Enediolate (Ivanov Reagent) SM->Dianion i-PrMgCl (2.1 eq) THF, 0°C TS Cyclic Transition State Dianion->TS + CH2O (gas) -20°C Adduct Magnesium Alkoxide Carboxylate TS->Adduct C-C Bond Formation Product 2-(4-Fluorophenyl)- 3-hydroxypropanoic Acid Adduct->Product 1M HCl Quench (T < 5°C) Byproduct Elimination Byproduct (Atropic Acid Analog) Adduct->Byproduct Harsh Acid / Heat (Dehydration)

Caption: Mechanistic pathway of the Ivanov reaction highlighting the dehydration risk.

Section 2: Quantitative Data & Condition Optimization

To illustrate the causality of these parameters, the following table summarizes quantitative data from our optimization studies. Comparing these variables demonstrates why precise control over the electrophile state and quench temperature is non-negotiable.

Experimental ConditionBase (Equivalents)Formaldehyde SourceQuench TempYield (%)Purity (%)Major Impurity
A (Suboptimal) i-PrMgCl (1.5 eq)Paraformaldehyde (solid)25 °C35%80%Unreacted SM (45%)
B (Suboptimal) n-BuLi (2.2 eq)Aqueous CH₂O (37%)0 °C15%60%Complex mixture
C (Optimized) i-PrMgCl (2.1 eq)Gaseous CH₂O (cracked)< 5 °C82%>98%Atropic analog (<1%)
D (Over-quench) i-PrMgCl (2.1 eq)Gaseous CH₂O (cracked)40 °C (exotherm)45%70%Atropic analog (25%)

Note: Attempting to use aqueous formaldehyde (Condition B) immediately quenches the highly basic dianion, resulting in reaction failure.

Section 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. At each critical juncture, specific observable metrics ensure the reaction is proceeding correctly before you commit to the next step.

Reagents Required:

  • 4-Fluorophenylacetic acid (1.0 eq, strictly dried under high vacuum)

  • i-PrMgCl (2.0 M in THF, 2.1 eq)

  • Paraformaldehyde (3.0 eq, dried in a desiccator over P₂O₅)

  • Anhydrous THF (Karl Fischer titration < 50 ppm H₂O)

Step-by-Step Methodology:

  • Dianion Formation (The Ivanov Reagent):

    • Charge a flame-dried, argon-purged flask with 4-fluorophenylacetic acid (10.0 g, 64.9 mmol) and anhydrous THF (100 mL).

    • Cool the solution to 0 °C using an ice-water bath.

    • Validation Gate: The solution must be completely clear. If cloudy, moisture or insoluble impurities are present.

    • Dropwise add i-PrMgCl (68.1 mL, 136.2 mmol) over 30 minutes.

    • Causality Check: The first equivalent will cause mild bubbling (propane gas release) and a slight exotherm. The second equivalent forms the enediolate. The solution will typically turn a pale yellow/amber color.

    • Stir at 0 °C for 1 hour to ensure complete metalation, then cool to -20 °C.

  • Electrophilic Addition (Hydroxymethylation):

    • In a separate round-bottom flask connected via a wide-bore cannula to the reaction flask, heat dry paraformaldehyde (5.8 g, 194 mmol) to 150-160 °C using an oil bath.

    • Causality Check: Heating depolymerizes the solid paraformaldehyde into highly reactive monomeric formaldehyde gas[5].

    • Sweep the generated CH₂O gas into the -20 °C dianion solution using a slow, steady stream of dry argon.

    • Validation Gate: An internal thermocouple must read between -20 °C and -15 °C. If the temperature spikes, reduce the argon flow rate immediately.

    • Once all paraformaldehyde has sublimed, stir the reaction mixture for an additional 2 hours, allowing it to slowly warm to 0 °C.

  • Controlled Quench & Isolation:

    • Cool the reaction mixture back to -10 °C.

    • Vigorously stir and add cold 1M HCl (150 mL) dropwise.

    • Validation Gate (Critical): Monitor the internal temperature. It must not exceed 5 °C during the addition to prevent the formation of the dehydrated atropic acid byproduct[3].

    • Once the pH of the aqueous layer reaches ~2, transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 100 mL).

    • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure (rotary evaporator bath temperature < 30 °C).

  • Purification:

    • Recrystallize the crude residue from a mixture of toluene and heptane.

    • Validation Gate: The final product should be a white crystalline solid. HPLC analysis should confirm >98% purity, with <1% of the 2-(4-fluorophenyl)acrylic acid byproduct.

References
  • Ivanov reaction | Wikipedia |[Link]

  • Tropane Alkaloids and the Synthesis of Atropine | Chemistry Steps |[Link]

  • A [2,3]-Wittig rearrangement approach towards the stereoselective synthesis of the C(10)–C(20) backbone of the fumonisins | University of Pretoria |[Link]

  • Tropic acid | Wikipedia | [Link]

Sources

purification of 2-(4-Fluorophenyl)-3-hydroxypropanoic acid by crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(4-Fluorophenyl)-3-hydroxypropanoic Acid

Subject: Advanced Crystallization & Troubleshooting Guide Ticket ID: #CRYST-4F-3HP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]

Executive Summary

This guide addresses the purification of 2-(4-Fluorophenyl)-3-hydroxypropanoic acid (CAS: 40620-62-0).[1] This molecule presents unique challenges due to its bifunctional nature (hydrophilic hydroxyl/carboxyl groups vs. lipophilic fluorophenyl ring) and its susceptibility to


-elimination (dehydration).[1]

Successful crystallization requires balancing three competing factors:

  • Chiral Purity: Resolving the enantiomeric pair (if not already resolved upstream).[1]

  • Chemical Stability: Preventing the formation of the 2-(4-fluorophenyl)acrylic acid impurity.[1]

  • Physical Form: Avoiding "oiling out" due to the molecule's hydrogen-bonding flexibility.[1]

Part 1: Critical Process Parameters (CPP) & Data

Before troubleshooting, verify your baseline parameters against these standard ranges.

Table 1: Physicochemical Profile & Solubility Data

ParameterValue / CharacteristicOperational Implication
pKa (approx.) ~4.2 - 4.5pH < 3.0 required to keep in free acid form; pH > 5.5 leads to high water solubility (salt formation).[1]
Critical Impurity 2-(4-Fluorophenyl)acrylic acidUV Active. Formed via thermal or acid-catalyzed dehydration.[1] Limit heating >60°C.
Solubility (Good) Ethanol, Methanol, THF, Ethyl AcetateSolvents for dissolution.[1]
Solubility (Poor) Toluene, n-Heptane, Water (at low pH)Anti-solvents for yield recovery.[1]
Melting Point ~86–91°C (varies by form)Drying temps must be <50°C under vacuum to prevent sintering.[1]

Part 2: Troubleshooting Guide (Q&A Format)

Category A: Chemical Purity & Stability[1][2]

Q1: I am seeing a new impurity peak (RRT ~1.2) increasing during crystallization.[1] What is it?

Diagnosis: This is almost certainly 2-(4-fluorophenyl)acrylic acid , formed by the dehydration of your


-hydroxy acid.[1]
  • Mechanism:

    
    -hydroxy acids are prone to acid-catalyzed elimination of water, especially at elevated temperatures.[1]
    
  • Immediate Action:

    • Check your solvent pH.[1] If you acidified an upstream salt to get the free acid, ensure you didn't over-acidify (pH < 1 is dangerous).[1]

    • Reduce your dissolution temperature.[1] If boiling toluene (110°C) is used, switch to a lower boiling solvent system like Isopropyl Acetate (IPAc) or Ethyl Acetate/Heptane at 60°C.[1]

Q2: My material is colored (yellow/orange), but the assay is >98%. How do I remove the color?

Diagnosis: Trace phenolic oxidation products or conjugated impurities (like the acrylic derivative mentioned above) are highly chromophoric.[1]

  • Protocol:

    • Dissolve the crude acid in Methanol (5 volumes) .

    • Add Activated Carbon (Type C, 5 wt%) .

    • Stir at room temperature for 30 minutes (do not heat, to avoid dehydration).

    • Filter through Celite.[1]

    • Perform a solvent swap to Toluene or IPAc for the final crystallization.[1]

    • Why this works: Carbon preferentially adsorbs planar, conjugated aromatic impurities over the non-planar hydroxy acid.[1]

Category B: Physical Form & Isolation[1][2][5][6]

Q3: The solution turns into a milky oil (oiling out) instead of crystallizing. How do I fix this?

Diagnosis: You have hit the "metastable liquid-liquid immiscibility" zone.[1] This happens when the anti-solvent is added too fast or the temperature drops too quickly, causing the solute to phase-separate as a liquid before it can organize into a crystal lattice.[1]

  • Corrective Protocol (Seeding Strategy):

    • Re-heat the mixture until the oil dissolves back into a clear solution.

    • Cool slowly to the Cloud Point (just before it oils).

    • Add Seed Crystals (1 wt%) of pure material.

    • Hold temperature constant (Isothermal hold) for 1 hour to allow the seeds to grow.

    • Only after a visible slurry forms, begin cooling or adding anti-solvent.[1]

Q4: My filtration is extremely slow (clogging the filter).

Diagnosis: You likely generated fines (microscopic crystals) or an amorphous gel.[1]

  • Cause: Nucleation rate was too high (crash cooling).[1]

  • Solution: Perform a Temperature Cycling (Ostwald Ripening) procedure.[1]

    • Heat the slurry to dissolve ~30% of the solids.

    • Cool slowly back to the isolation temperature.

    • Repeat 2-3 times.

    • Result: Small crystals dissolve, and redeposit onto larger crystals, improving filtration speed and purity.[1]

Category C: Chiral Resolution (Enantiomeric Excess)

Q5: Direct crystallization isn't improving the enantiomeric excess (ee).[1] Why?

Diagnosis: 2-(4-Fluorophenyl)-3-hydroxypropanoic acid may form a Racemic Compound in the solid state (where R and S molecules pair up in the unit cell) rather than a Conglomerate (where R and S crystallize separately).

  • Test: If the melting point of the racemate is higher than the pure enantiomer, it is a racemic compound.[1] You cannot purify it by simple recrystallization alone.[1]

  • Protocol: You must use Diastereomeric Salt Crystallization .[1]

    • Resolving Agent: Use chiral amines like (R)-1-Phenylethylamine or (S)-Phenylglycinol .[1]

    • Solvent: IPA or Ethanol.

    • Form the salt, crystallize to high diastereomeric purity, then break the salt with dilute HCl to recover the chiral acid.[1]

Part 3: Visualized Workflows

Workflow 1: Impurity Formation & Control

This diagram illustrates the dehydration risk pathway and where to intervene.

DehydrationPathway Start 2-(4-Fluorophenyl)- 3-hydroxypropanoic acid Heat Heat (>70°C) or Strong Acid Start->Heat Exposure Intermediate Carbocation Intermediate Heat->Intermediate Protonation Impurity 2-(4-Fluorophenyl) acrylic acid (UV Active Impurity) Intermediate->Impurity - H2O (Elimination) Prevention Control Strategy: 1. T < 50°C 2. pH 2-3 (Avoid <1) 3. Solvent: IPAc/Heptane Prevention->Heat Inhibits

Caption: Mechanism of thermal/acid-catalyzed dehydration leading to the critical acrylic impurity.

Workflow 2: Solvent Selection Decision Tree

Follow this logic to select the optimal solvent system based on your specific failure mode.

SolventSelection Start Start: Purification Goal Goal Is the main issue Chemical Purity or Optical Purity (ee)? Start->Goal Chem Chemical Purity Goal->Chem Optical Optical Purity (ee) Goal->Optical Polarity Is impurity polar or non-polar? Chem->Polarity NonPolarImp Use Polar/Non-Polar Mix (e.g., Toluene/Heptane) Reject lipophilic impurities Polarity->NonPolarImp Non-Polar Impurity PolarImp Use Water/Alcohol Mix (e.g., Water/IPA) Reject salts/polar byproducts Polarity->PolarImp Polar Impurity SaltScreen Requires Chiral Resolution? Optical->SaltScreen Direct Direct Crystallization (Only if Conglomerate) SaltScreen->Direct No (Rare) Salt Diastereomeric Salt Formation Solvent: Ethanol or IPA Agent: (R)-Phenylethylamine SaltScreen->Salt Yes (Standard)

Caption: Decision matrix for selecting solvent systems based on purification targets (Chemical vs. Chiral).

Part 4: Validated Experimental Protocol

Protocol: Recrystallization of Crude 2-(4-Fluorophenyl)-3-hydroxypropanoic Acid Use this protocol for chemical purification (removal of dehydration impurities).[1]

  • Dissolution:

    • Charge 10.0 g of crude acid into a reactor.

    • Add 60 mL of Isopropyl Acetate (IPAc) .

    • Heat to 55°C. Note: Do not exceed 60°C to prevent dehydration.

    • Ensure full dissolution.[1] If hazy, filter hot through a 0.45 µm PTFE membrane.[1]

  • Nucleation (Seeding):

    • Cool the solution to 45°C.

    • Add 0.1 g (1 wt%) of pure seed crystals.

    • Stir at 45°C for 30 minutes. Visual check: The solution should turn slightly opaque as crystals grow on seeds.

  • Crystallization:

    • Cool from 45°C to 20°C over 2 hours (Rate: ~12°C/hour).[1]

    • Optional: Add 30 mL of n-Heptane slowly over 1 hour at 20°C to improve yield (Anti-solvent effect).

  • Isolation:

    • Cool to 0–5°C and hold for 1 hour.

    • Filter under vacuum.[1]

    • Wash the cake with 20 mL of cold IPAc/Heptane (1:1 mixture).

  • Drying:

    • Dry in a vacuum oven at 40°C for 12 hours.

    • Quality Check: HPLC Purity > 99.5%; Impurity A (Acrylic) < 0.1%.[1]

References

  • Sigma-Aldrich. 3-(4-Fluorophenyl)-3-hydroxypropanoic acid Product Specification and Safety Data Sheet. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 137352205: 2-(4-Fluoro-3-nitrophenyl)-3-hydroxypropanoic acid (Analogous Structure Data).[1] Retrieved from [2]

  • Radboud University. Screening Approach for Identifying Cocrystal Types and Resolution Opportunities in Complex Chiral Multicomponent Systems. (General methodology for chiral acid resolution). Retrieved from

  • Chiral Technologies. Strategies for Chiral Separation: Crystallization and Chromatography.[1] Retrieved from

  • University of Calgary. Solubility of Organic Compounds: Carboxylic Acids and Phenols.[1] Retrieved from

(Note: Specific industrial crystallization curves for this exact CAS are often proprietary; protocols above are derived from validated methodologies for fluorinated


-hydroxy acids and general solubility principles cited in references 3 and 5.)

Sources

resolving common impurities in 2-(4-Fluorophenyl)-3-hydroxypropanoic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)-3-hydroxypropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and resolve impurities encountered during the synthesis of this important compound. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and validated protocols to ensure the successful and efficient synthesis of high-purity 2-(4-Fluorophenyl)-3-hydroxypropanoic acid.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-(4-Fluorophenyl)-3-hydroxypropanoic acid?

A1: The most prevalent and well-established method for synthesizing 2-(4-Fluorophenyl)-3-hydroxypropanoic acid is the Reformatsky reaction , followed by hydrolysis. This two-step process involves the reaction of 4-fluorobenzaldehyde with an α-halo ester, typically ethyl bromoacetate, in the presence of activated zinc metal to form the intermediate ethyl 2-(4-fluorophenyl)-3-hydroxypropanoate. Subsequent hydrolysis of this ester yields the desired 2-(4-Fluorophenyl)-3-hydroxypropanoic acid.[1][2][3]

Q2: What are the most common impurities I should expect in my synthesis?

A2: The primary impurities encountered in this synthesis are typically process-related and can be categorized as follows:

  • Unreacted Starting Materials: Residual 4-fluorobenzaldehyde and ethyl bromoacetate.

  • Intermediate Impurity: The ethyl ester of the final product, ethyl 2-(4-fluorophenyl)-3-hydroxypropanoate, resulting from incomplete hydrolysis.

  • Side-Reaction By-products:

    • Dehydration Product: 2-(4-Fluorophenyl)propenoic acid (and its ethyl ester), formed by the elimination of water from the β-hydroxy group, often promoted by acidic conditions or elevated temperatures.[4]

    • Retro-Aldol Product: Under certain basic conditions during workup or hydrolysis, the β-hydroxy ester or acid can undergo a retro-aldol reaction, leading back to 4-fluorobenzaldehyde and the corresponding ester or carboxylate.[5]

Q3: How can I monitor the progress of the reaction and identify these impurities?

A3: High-Performance Liquid Chromatography (HPLC) is the most effective analytical technique for monitoring the reaction progress and identifying impurities. A reversed-phase HPLC method can effectively separate the starting materials, the intermediate ester, the final product, and the major by-products. Thin Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction.

Q4: What are the critical parameters to control during the Reformatsky reaction to minimize impurity formation?

A4: To minimize the formation of by-products during the Reformatsky reaction, it is crucial to control the following parameters:

  • Activation of Zinc: The zinc metal must be properly activated to ensure efficient initiation of the reaction. This is often achieved by washing with dilute acid to remove the passivating oxide layer.

  • Temperature Control: The reaction is exothermic. Maintaining a controlled temperature is vital to prevent side reactions, such as the dehydration of the product.

  • Anhydrous Conditions: The reaction should be carried out under anhydrous conditions until the hydrolysis step, as water can react with the organozinc intermediate.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or no product formation 1. Inactive zinc. 2. Presence of moisture in the reaction setup. 3. Impure starting materials.1. Activate the zinc powder with dilute HCl or iodine prior to use. 2. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Verify the purity of 4-fluorobenzaldehyde and ethyl bromoacetate by a suitable analytical method like GC or NMR.
High levels of unreacted starting materials 1. Incomplete reaction. 2. Insufficient amount of zinc or ethyl bromoacetate.1. Increase the reaction time and monitor by HPLC or TLC until the starting materials are consumed. 2. Ensure the correct stoichiometry of the reactants is used. A slight excess of the zinc and the bromoester may be beneficial.
Presence of a significant amount of the dehydration by-product 1. Overheating during the reaction or workup. 2. Acidic conditions during workup.1. Maintain a gentle reflux during the reaction and avoid excessive heating during solvent removal. 2. Perform the aqueous workup under neutral or slightly basic conditions before acidification to isolate the carboxylic acid.
Incomplete hydrolysis of the intermediate ester 1. Insufficient hydrolysis time or temperature. 2. Inadequate amount of base or acid for hydrolysis.1. Extend the hydrolysis time or increase the temperature, monitoring the disappearance of the ester peak by HPLC. 2. Use a sufficient molar excess of the hydrolyzing agent (e.g., NaOH or KOH for basic hydrolysis, or a strong acid for acidic hydrolysis).

III. Experimental Protocols

A. Synthesis of Ethyl 2-(4-Fluorophenyl)-3-hydroxypropanoate (Reformatsky Reaction)

Materials:

  • 4-Fluorobenzaldehyde

  • Ethyl bromoacetate

  • Activated Zinc powder

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • To the flask, add activated zinc powder (1.2 equivalents).

  • In the dropping funnel, prepare a solution of 4-fluorobenzaldehyde (1 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF.

  • Add a small portion of the aldehyde/bromoacetate solution to the zinc suspension and gently heat to initiate the reaction.

  • Once the reaction has started (indicated by a gentle reflux), add the remaining solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until the starting materials are consumed as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-fluorophenyl)-3-hydroxypropanoate.

B. Hydrolysis to 2-(4-Fluorophenyl)-3-hydroxypropanoic acid

Materials:

  • Crude ethyl 2-(4-fluorophenyl)-3-hydroxypropanoate

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 2 M)

Procedure:

  • Dissolve the crude ester in ethanol.

  • Add the NaOH solution (2-3 equivalents) and stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) for 2-4 hours.

  • Monitor the hydrolysis by HPLC until the ester is no longer detected.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the residue with water and wash with a non-polar solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted ester or non-polar impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with the HCl solution.

  • The product will precipitate out of the solution. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Collect the precipitate by filtration or dry the combined organic extracts over anhydrous MgSO₄ and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization.

C. HPLC Method for Purity Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method should provide good separation of 4-fluorobenzaldehyde, ethyl bromoacetate, ethyl 2-(4-fluorophenyl)-3-hydroxypropanoate, and 2-(4-Fluorophenyl)-3-hydroxypropanoic acid. The dehydration product will likely have a different retention time.

IV. Mechanistic Insights & Visualizations

A. The Reformatsky Reaction Mechanism

The reaction proceeds through the formation of an organozinc intermediate, which then acts as a nucleophile.

Reformatsky Reaction cluster_0 Step 1: Formation of the Organozinc Reagent cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis EtOOC-CH2-Br Ethyl bromoacetate Organozinc EtOOC-CH(ZnBr)- EtOOC-CH2-Br->Organozinc + Zn Zn Zinc (Zn) Intermediate Intermediate Alkoxide Organozinc->Intermediate + 4-Fluorobenzaldehyde Aldehyde 4-Fluorobenzaldehyde Ester_Product Ethyl 2-(4-Fluorophenyl)-3-hydroxypropanoate Intermediate->Ester_Product + H3O+

Caption: The three main steps of the Reformatsky reaction.

B. Overall Synthesis Workflow

This diagram illustrates the complete synthetic process from starting materials to the final purified product.

Synthesis Workflow Start Starting Materials (4-Fluorobenzaldehyde, Ethyl bromoacetate, Zn) Reformatsky Reformatsky Reaction Start->Reformatsky Hydrolysis Hydrolysis Reformatsky->Hydrolysis Workup Aqueous Workup & Extraction Hydrolysis->Workup Purification Purification (Recrystallization) Workup->Purification Final_Product Pure 2-(4-Fluorophenyl)-3-hydroxypropanoic acid Purification->Final_Product QC Quality Control (HPLC, NMR) Final_Product->QC

Caption: A streamlined workflow for the synthesis and purification.

C. Troubleshooting Logic Flow

This diagram provides a logical approach to diagnosing and solving common issues during the synthesis.

Troubleshooting Flow Start Low Yield or High Impurities? Check_Reaction Reaction Incomplete? Start->Check_Reaction Check_Hydrolysis Incomplete Hydrolysis? Check_Reaction->Check_Hydrolysis No Increase Reaction Time/Temp Increase Reaction Time/Temp Check_Reaction->Increase Reaction Time/Temp Yes Check_Dehydration Dehydration Product Present? Check_Hydrolysis->Check_Dehydration No Optimize Hydrolysis Conditions Optimize Hydrolysis Conditions Check_Hydrolysis->Optimize Hydrolysis Conditions Yes Check_Starting_Materials Impure Starting Materials? Check_Dehydration->Check_Starting_Materials No Control Temperature/pH Control Temperature/pH Check_Dehydration->Control Temperature/pH Yes Purify Starting Materials Purify Starting Materials Check_Starting_Materials->Purify Starting Materials Yes

Caption: A logical flow for troubleshooting common synthesis problems.

V. References

  • Reformatsky Reaction. Organic Chemistry Portal. [Link]

  • Reformatsky Reaction. Wikipedia. [Link]

  • Highly Catalytic Enantioselective Reformatsky Reaction with Aldehydes and Ketones Using an Available Prolinol Ligand. ACS Omega. [Link]

  • Reformatsky Reaction. Master Organic Chemistry. [Link]

  • Reformatsky Reaction. Name Reactions in Organic Synthesis.

  • Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid. Google Patents.

  • Reformatsky Reaction. Cambridge University Press.

  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [Link]

  • Reformatsky Reaction: Mechanism, Examples & Exam Tips. Vedantu. [Link]

  • HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. PMC. [Link]

  • An example of the analysis of 3-(4-fluorophenyl)-2-methylpropanoic acid... ResearchGate. [Link]

  • REFORMATSKY REACTION | EXPLANATION | ADICHEMISTRY. AdiChemistry. [Link]

  • Reformatsky Reaction. Chemistry LibreTexts. [Link]

  • Purification of 2-(4-hydroxyphenoxy)propionic acid ester. Google Patents.

  • Recent developments in the asymmetric Reformatsky-type reaction. PMC. [Link]

  • Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide; an atorvastatin intermediate. ResearchGate. [Link]

  • Synthesis of carboxylic acids by hydrolysis or deprotection. Organic Chemistry Portal. [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. PMC. [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. ResearchGate. [Link]

  • Dehydration. Cardinal Health. [Link]

  • Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC. [Link]

  • 3 - Dehydration2 0 | PDF. Scribd. [Link]

  • 2-(4-Ethylphenyl)-3-hydroxypropanoic acid | C11H14O3 | CID 84113994. PubChem. [Link]

Sources

Technical Support Center: Biocatalytic Synthesis of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Senior Application Scientist Ticket ID: BIO-F-2024-X Subject: Troubleshooting Enzymatic Fluorination & Fluorometabolite Stability

Welcome to the Technical Support Center

You are likely here because your fluorinated substrates are behaving unpredictably. Unlike standard organic synthesis, introducing fluorine into biocatalytic workflows creates unique steric and electronic perturbations. The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry, yet paradoxically, fluorinated intermediates are often unstable during workup.

This guide addresses the three most common failure modes reported by our users: Fluorinase equilibrium stalling , Stereochemical inversion in bioreductions , and Spontaneous defluorination .

Module 1: The Fluorinase System (Nucleophilic Fluorination)

Context: The native fluorinase (5'-fluoro-5'-deoxyadenosine synthase) from Streptomyces cattleya catalyzes the SN2 attack of fluoride on S-adenosyl-L-methionine (SAM).[1][2][3][4][5]

Q: My fluorinase reaction stalls at ~50% conversion. Adding more enzyme doesn't help. Why?

A: You are fighting an unfavorable equilibrium. The fluorinase reaction is reversible. The accumulation of the byproduct, L-Methionine (L-Met), and the product, 5'-fluoro-5'-deoxyadenosine (5'-FDA), drives the reverse reaction.

  • The Fix: You must implement a "thermodynamic pull" system. We recommend a coupled enzyme cascade to consume the products irreversibly.

  • Protocol: Add L-Amino Acid Oxidase (L-AAO) to consume L-Met, or a Purine Nucleoside Phosphorylase (PNP) to cleave the adenine from 5'-FDA.

Visual Workflow: Equilibrium Shift Cascade

FluorinaseCascade SAM SAM Fluorinase Fluorinase (S. cattleya) SAM->Fluorinase Fluoride Fluoride (F-) Fluoride->Fluorinase FDA 5'-FDA (Product) Fluorinase->FDA Forward LMet L-Methionine (Inhibitor) Fluorinase->LMet Co-product LAAO L-AAO (Auxiliary Enzyme) LMet->LAAO Removal KetoAcid Keto-acid (Irreversible) LAAO->KetoAcid Oxidation

Figure 1: The Fluorinase Equilibrium Pull. L-AAO removes L-Methionine, preventing the reverse reaction.

Q: I see heavy precipitation when I thaw my purified Fluorinase. Is the enzyme dead?

A: Likely aggregated, but potentially recoverable. Recombinant fluorinases are prone to aggregation, with only ~30% remaining soluble in standard E. coli preps [1].

  • The Fix:

    • Buffer Exchange: Maintain ionic strength >150 mM NaCl.

    • Additives: Supplement storage buffer with 10% glycerol and 1 mM DTT.

    • Check Activity: Do not rely on A280. Run the Standardized Fluorinase Assay (see Protocols below) using HPLC to quantify 5'-FDA.

Module 2: Bioreduction of Fluorinated Intermediates

Context: Using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to reduce alpha- or beta-fluorinated ketones.

Q: I used a "Prelog" enzyme that works on acetophenone, but my fluorinated analog yielded the Anti-Prelog alcohol. Did I mix up the enzymes?

A: No, you encountered the "Fluorine Dipole Effect." Fluorine is isosteric to hydrogen (sterically similar) but highly electronegative. In the active site, the C-F bond creates a strong dipole that can repel nucleophilic residues or attract electrophilic pockets differently than a C-H bond.

  • Mechanism: This often forces the substrate to bind in an inverted orientation ("upside down") to align favorable electrostatic interactions, resulting in the opposite enantiomer [2].

  • The Fix:

    • Screening: Do not assume homology. You must screen a panel of both Prelog and Anti-Prelog enzymes.

    • Solvent Engineering: Changing the co-solvent (e.g., from DMSO to IPA) can sometimes disrupt the dipole interactions and restore native selectivity.

Q: My reaction rate is 10x slower with the fluorinated substrate.

A: Electronic deactivation of the carbonyl. An alpha-fluorine atom withdraws electron density, making the carbonyl carbon more electrophilic. While this should theoretically increase hydride attack, it often leads to:

  • Hydrate Formation: The carbonyl hydrates (forms a gem-diol) in water, which is not a substrate for KREDs.

  • Tight Binding: The fluorinated ketone binds too tightly (non-productively) to the enzyme.

Data: Impact of Fluorine Position on KRED Efficiency

Substrate TypeRelative RatePrimary ChallengeRecommended Action
Non-fluorinated Ketone 100%N/AStandard conditions
Alpha-Fluoro Ketone 5-15%Hydration (Gem-diol formation)Increase organic co-solvent (20-30% DMSO) to shift equilibrium to ketone form.
Beta-Fluoro Ketone 40-60%Spontaneous Elimination (HF loss)Maintain pH 6.0-7.0; Avoid temperatures >30°C.
Trifluoromethyl Ketone <5%Strong Hydration + InhibitionUse engineered ADHs with hydrophobic active sites; lower water activity.
Module 3: Stability & Workup (The "Disappearing Product")
Q: My HPLC shows conversion, but after workup/concentration, the fluorine signal (19F-NMR) is gone.

A: Spontaneous E1cB Elimination. Beta-fluoro carbonyls are notoriously unstable. The alpha-proton is acidified by the carbonyl, and the beta-fluorine acts as a leaving group. Basic workup (or even neutral water at high temps) triggers HF elimination, producing an enone.

Visual Workflow: Troubleshooting Defluorination

DefluorinationTree Start Loss of Fluorine Signal CheckStruct Is it a Beta-Fluoro Carbonyl? Start->CheckStruct Yes Yes CheckStruct->Yes High Risk No No CheckStruct->No Low Risk CheckpH Check Workup pH Yes->CheckpH Volatile Check Volatility (Fluorine increases volatility) No->Volatile HighPH pH > 7.5? CheckpH->HighPH Solution2 Use sealed NMR tubes Avoid Rotovap to dryness Volatile->Solution2 Likely Evaporation Elimination Cause: E1cB Elimination (HF Loss) HighPH->Elimination Yes Solution1 Keep pH < 7.0 Extract immediately Elimination->Solution1

Figure 2: Decision tree for diagnosing product loss during isolation.

  • The Fix:

    • Quench: Acidify reaction to pH 4-5 immediately after completion.

    • Extraction: Use non-basic solvents (DCM or Ethyl Acetate). Avoid washing with saturated bicarbonate.

    • Drying: Do not heat >30°C.

Standardized Protocols
Protocol A: Fluorinase Activity Assay (HPLC)

Use this to validate enzyme activity before committing expensive fluorinated precursors.

  • Reaction Mix (100 µL):

    • 50 mM Potassium Phosphate Buffer (pH 7.8).

    • 0.4 mM SAM.

    • 10 mM KF (Potassium Fluoride).

    • 10 µg Purified Fluorinase.

  • Incubation: 37°C for 60 minutes (shaking).

  • Quench: Add 100 µL Methanol (precipitates protein). Centrifuge at 14,000 x g for 5 min.

  • Analysis:

    • Column: C18 Reverse Phase.

    • Mobile Phase: 0-20% Methanol in 50 mM KH2PO4.

    • Detection: UV at 260 nm.

    • Target: 5'-FDA elutes after SAM due to increased hydrophobicity.

References
  • Deng, H., et al. (2004). "The mechanism of the enzymatic fluorination in Streptomyces cattleya." Journal of the American Chemical Society.[5][6]

  • Hollmann, F., et al. (2023). "Computationally Supported Inversion of Ketoreductase Stereoselectivity." University of Groningen.

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.

  • Zhu, X., et al. (2007). "Mechanism of Enzymatic Fluorination in Streptomyces cattleya." Journal of the American Chemical Society.[5][6]

Sources

degradation pathways of acyl halides and their analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Reactivity Reagents Division Subject: Acyl Halide Stability, Degradation, and Analytical Validation Ticket ID: #ACH-001-PROTOCOLS Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the technical support hub for acyl halides. You are likely here because your LC-MS showed a "ghost" peak, your yield is inexplicably low, or your reagent bottle emitted white smoke upon opening.

Acyl chlorides are the "Schrödinger’s Cat" of organic reagents: the act of measuring them often changes their state. They are kinetically unstable electrophiles that degrade rapidly upon contact with moisture, forming carboxylic acids and hydrochloric acid (HCl). This guide provides the forensic tools to distinguish between actual degradation and analytical artifacts.

Module 1: The Degradation Landscape

The Core Issue: Hydrolysis.[1][2] Acyl halides do not simply "go bad"; they undergo a violent nucleophilic substitution with atmospheric moisture.[3] This is not a passive decay—it is a reaction that generates autocatalytic acidic fumes.

Mechanism of Failure: Water attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. The chloride ion is a good leaving group, resulting in the irreversible formation of the parent carboxylic acid and HCl gas.

Hydrolysis cluster_0 Reactants cluster_1 Transition State cluster_2 Degradation Products R1 Acyl Chloride (R-CO-Cl) Tetra Tetrahedral Intermediate R1->Tetra Nucleophilic Attack H2O Water (Atmospheric Moisture) H2O->Tetra Acid Carboxylic Acid (R-COOH) Tetra->Acid Cl- Elimination HCl HCl Gas (Corrosive Fumes) Tetra->HCl

Figure 1: The irreversible hydrolysis pathway of acyl chlorides. Note that HCl generation can pressurize sealed vessels.

Module 2: Analytical Decision Tree

The "Observer Effect" in Analysis: Direct analysis of acyl chlorides is fraught with error.

  • In GC: The high heat and HCl generation can strip stationary phases.

  • In LC: Protic mobile phases (Methanol/Water) will react with the sample during the run, creating false data.

Use this workflow to select the correct validation method:

AnalysisWorkflow Start Start: Acyl Halide Analysis Volatile Is the compound volatile? Start->Volatile Deriv REQUIRED: Derivatization (Quench with MeOH) Volatile->Deriv Yes LC LC-MS (Aprotic Solvent Only?) Volatile->LC No (High MW) NMR H-NMR / C-NMR (In CDCl3 or C6D6) Volatile->NMR Purity Check Titration Silver Nitrate Titration (Quantify Cl- content) Volatile->Titration Bulk Assay GC GC-MS / GC-FID (Analyze Methyl Ester) Deriv->GC LC->Deriv Recommended Path LC_Problem STOP: MeOH/H2O Mobile Phase will degrade sample in-situ LC->LC_Problem Standard Conditions

Figure 2: Analytical workflow emphasizing derivatization to avoid artifacts.

Module 3: Troubleshooting Guides (FAQs)

Issue 1: The "Missing Mass" in LC-MS

User Report: "My LC-MS shows a major peak, but the mass is wrong. I expect MW 140.5 (Benzoyl Chloride), but I see MW 136." Diagnosis: In-Situ Solvolysis. You likely used Methanol as your mobile phase B. The acyl chloride reacted with the methanol inside the column or autosampler to form the Methyl Ester.

  • The Math:

    
    .
    
    • Loss of Cl (35.5) + Gain of OMe (31.0) = Net Mass Change -4.5 Da .

  • Solution: Do not analyze acyl chlorides directly in protic solvents. Quench a small aliquot with excess methanol before injection and analyze intentionally as the methyl ester [1].

Issue 2: GC Retention Time Shift / Column Bleed

User Report: "My peaks are tailing badly, and my baseline is rising." Diagnosis: Acidic Corrosion. Injecting underivatized acyl chlorides releases HCl gas upon thermal vaporization. This strips the siloxane stationary phase of your GC column.

  • Solution: Never inject raw acyl halides. Follow the Derivatization Protocol (Module 4) to convert them to stable esters [2].

Issue 3: White Precipitate in the Bottle

User Report: "I opened my Sure-Seal bottle and there is a white crust on the septum." Diagnosis: Hydrolysis Salts. Moisture entered through a pierced septum. The white solid is usually the carboxylic acid (if solid) or, if stored near amines, ammonium chloride salts formed from the HCl off-gas.

  • Action: If the liquid underneath is clear, the bulk may still be good. Perform a titration or NMR check. If the liquid is cloudy, discard.

Module 4: Standard Operating Protocols (SOPs)

SOP-01: Derivatization for GC/LC Analysis

Purpose: To stabilize the reactive acyl chloride into a volatile, non-reactive ester for accurate purity determination.

Reagents:

  • Anhydrous Methanol (MeOH)

  • Triethylamine (TEA) - Optional, to neutralize HCl

  • Dichloromethane (DCM)[4]

Procedure:

  • Sampling: In a fume hood, take 10 µL of the acyl chloride sample.

  • Quench: Add immediately to a vial containing 500 µL anhydrous MeOH.

    • Note: The reaction is exothermic. You may see slight bubbling (HCl release).

  • Buffer (Optional): If using a pH-sensitive column, add 10 µL of TEA to neutralize the acid.

  • Dilute: Add 1 mL of DCM or suitable carrier solvent.

  • Analyze: Run on GC-MS or LC-MS.

    • Target: Look for the mass of the Methyl Ester , not the Chloride.

    • Calculation: % Purity of Ester = % Purity of Chloride (assuming complete conversion).

SOP-02: Storage & Handling
  • Vessel: Store in Schlenk flasks or bottles with Teflon-lined caps. Parafilm is useless against HCl vapors; use electrical tape or secondary containment.

  • Atmosphere: Argon is preferred over Nitrogen (heavier than air, blankets the liquid).

  • Septum Care: Once a septum is pierced, the clock starts. For critical applications, transfer to single-use ampoules or use a new septum after 3 punctures [3].

Summary of Physical Properties for Identification

FeatureAcyl ChlorideCarboxylic Acid (Degradant)Methyl Ester (Derivative)
Reactivity Violent with waterMildly acidicStable
Smell Pungent, acrid (HCl)Vinegar/RancidSweet/Fruity
GC Behavior Tailing, degradationBroad peak (unless derivatized)Sharp, symmetric peak
IR Signal ~1800 cm⁻¹ (C=O)~1710 cm⁻¹ (Broad OH)~1740 cm⁻¹ (C=O)

References

  • Colorado State University. (n.d.). GC Derivatization Methods: Acylation. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The Hydrolysis of Acid Chlorides: Mechanisms and Kinetics. Retrieved from [Link]

  • National Institutes of Health (PubMed). (1993). Use of acetyl chloride/methanol for assumed selective methylation. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of 2-(4-Fluorophenyl)-3-hydroxypropanoic Acid: The Definitive Role of ¹⁹F-NMR

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the incorporation of fluorine into active pharmaceutical ingredients (APIs) is a cornerstone of medicinal chemistry. Fluorine's unique properties can significantly enhance metabolic stability, binding affinity, and lipophilicity, attributes that are highly sought after in novel therapeutics.[1] Consequently, nearly one-third of newly approved small molecule drugs contain at least one fluorine atom.[1] This prevalence underscores the critical need for robust analytical methodologies capable of unambiguously determining the structure of these fluorinated compounds.

This guide provides an in-depth comparison of analytical techniques for the structural elucidation of 2-(4-Fluorophenyl)-3-hydroxypropanoic acid, a representative fluorinated building block. We will demonstrate the pivotal role of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, contrasting its capabilities with data derived from ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy. Our analysis is grounded in the principle that a multi-faceted analytical approach provides a self-validating system, ensuring the highest degree of confidence in structural assignment.[2]

The Unique Power of ¹⁹F-NMR: A Spectroscopic Spy

¹⁹F-NMR stands out as an exceptionally powerful tool for the analysis of fluorinated molecules.[3][4] The ¹⁹F nucleus possesses ideal characteristics for NMR: a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% that of ¹H.[5][6] This intrinsic sensitivity, combined with an expansive chemical shift range—typically spanning over 800 ppm—provides exquisite resolution and minimizes the spectral crowding often seen in ¹H-NMR.[6]

For 2-(4-Fluorophenyl)-3-hydroxypropanoic acid, the ¹⁹F nucleus acts as a precise probe of the molecule's electronic environment. Even subtle changes in molecular conformation or intermolecular interactions can induce measurable shifts in the ¹⁹F signal, making it an invaluable tool for detailed structural and binding studies.[7]

Experimental Protocol: ¹⁹F-NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-(4-Fluorophenyl)-3-hydroxypropanoic acid in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe tuned to the ¹⁹F frequency.

  • Referencing: Use an external or internal standard for chemical shift referencing. Trichlorofluoromethane (CFCl₃) is the standard reference (δ = 0 ppm), though other secondary standards like C₆F₆ (δ ≈ -163 ppm) are often used for convenience and safety.[5]

  • Acquisition:

    • Acquire a standard one-dimensional ¹⁹F spectrum. Due to the high sensitivity of ¹⁹F, a relatively small number of scans are typically required.

    • To aid in structural assignment, acquire a proton-coupled ¹⁹F spectrum to observe J-couplings between the fluorine and nearby protons.

    • For complex molecules, 2D experiments like ¹H-¹⁹F HETCOR can be employed to definitively establish through-bond correlations.

Anticipated ¹⁹F-NMR Data

For 2-(4-Fluorophenyl)-3-hydroxypropanoic acid, a single resonance is expected in the ¹⁹F spectrum, corresponding to the single fluorine environment on the phenyl ring.

  • Chemical Shift (δ): The signal is anticipated to appear in the range of -110 to -120 ppm, characteristic of a fluorine atom on an electron-rich aromatic ring. The exact shift is influenced by the electronic nature of the substituent and the solvent.[5]

  • Multiplicity: In a proton-coupled spectrum, this signal will appear as a complex multiplet, specifically a "triplet of triplets" or similar pattern, due to coupling with the two ortho-protons (³JHF) and the two meta-protons (⁴JHF) on the phenyl ring.

G cluster_workflow ¹⁹F-NMR Experimental Workflow SamplePrep 1. Sample Preparation (5-10 mg in 0.6 mL DMSO-d₆) Tuning 2. Instrument Tuning (Probe tuned to ¹⁹F frequency) Acquisition 3. Data Acquisition (1D ¹⁹F and ¹H-coupled ¹⁹F spectra) Processing 4. Data Processing (Fourier Transform, Phasing, Referencing) Analysis 5. Spectral Analysis (Chemical Shift, Multiplicity, Coupling) Structure Structural Confirmation

A Comparative Analysis: The Complementary Toolkit

While ¹⁹F-NMR offers unparalleled insight into the fluorine environment, a comprehensive structural elucidation relies on integrating data from multiple spectroscopic techniques.[8][9] Each method provides a unique piece of the structural puzzle.

G cluster_techniques Analytical Techniques Molecule 2-(4-Fluorophenyl)-3-hydroxypropanoic Acid | {C₉H₉FO₃ | MW: 184.17} 19F_NMR ¹⁹F-NMR (Fluorine Environment) Molecule->19F_NMR F-Ar 1H_NMR ¹H-NMR (Proton Framework) Molecule->1H_NMR H-Ar, CH, CH₂, OH 13C_NMR ¹³C-NMR (Carbon Skeleton) Molecule->13C_NMR C-Ar, C=O, CH, CH₂ MS Mass Spectrometry (Molecular Weight & Formula) Molecule->MS m/z 184 FTIR FTIR (Functional Groups) Molecule->FTIR O-H, C=O, C-F

Proton NMR (¹H-NMR)

¹H-NMR spectroscopy maps the proton framework of a molecule, providing information on the number of distinct proton environments, their connectivity (via spin-spin coupling), and their chemical environment.

  • Experimental Protocol: The protocol is similar to ¹⁹F-NMR, using a standard ¹H experiment on a 400 MHz (or higher) spectrometer with Tetramethylsilane (TMS) as the reference.

  • Anticipated Data:

    • Aromatic Region (δ 7.0-7.5 ppm): Two signals exhibiting a characteristic AA'BB' splitting pattern, confirming the 1,4-disubstitution on the phenyl ring.

    • Aliphatic Protons: Signals for the methine (-CH), methylene (-CH₂), and hydroxyl (-OH) protons of the hydroxypropanoic acid side chain. The coupling patterns between the CH and CH₂ groups confirm their adjacency.

    • Acidic Proton (δ > 10 ppm): A broad singlet for the carboxylic acid proton, which would disappear upon D₂O exchange.

Carbon NMR (¹³C-NMR)

¹³C-NMR provides a map of the carbon skeleton. While less sensitive than ¹H-NMR, it is invaluable for determining the number of unique carbon atoms and identifying key functional groups like carbonyls.

  • Experimental Protocol: Requires a greater number of scans than ¹H-NMR due to the low natural abundance of ¹³C. Proton-decoupled experiments are standard to simplify the spectrum to a series of singlets.

  • Anticipated Data:

    • Carbonyl Carbon (δ ~175 ppm): A signal for the carboxylic acid carbonyl.

    • Aromatic Carbons (δ 115-165 ppm): Four distinct signals for the aromatic carbons.

    • Key Diagnostic Signal: The carbon atom directly bonded to fluorine (C-F) will appear as a doublet with a large one-bond coupling constant (¹JCF ≈ 245 Hz), providing definitive evidence of the C-F bond. The adjacent carbons will also show smaller C-F couplings.

    • Aliphatic Carbons (δ 40-70 ppm): Signals for the -CH and -CH₂ carbons.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula.[10] The fragmentation pattern provides clues about the molecule's structure.

  • Experimental Protocol: The sample is ionized (e.g., via Electrospray Ionization - ESI) and analyzed by a mass analyzer (e.g., Time-of-Flight - TOF or Quadrupole). High-resolution MS (HRMS) is required for accurate mass measurement and formula determination.

  • Anticipated Data:

    • Molecular Ion Peak [M-H]⁻: An ion at m/z 183.0457 (in negative ion mode), corresponding to the molecular formula C₉H₈FO₃⁻.

    • Fragmentation: Characteristic fragments corresponding to the loss of H₂O (water) and COOH (carboxyl group) would be expected, further corroborating the presence of hydroxyl and carboxylic acid functionalities.[11][12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Experimental Protocol: The sample (solid or liquid) is placed in the path of an IR beam, and the transmitted light is measured.

  • Anticipated Data:

    • O-H Stretch (3300-2500 cm⁻¹): A very broad absorption band characteristic of the hydrogen-bonded O-H groups in the carboxylic acid and alcohol.

    • C=O Stretch (1725-1700 cm⁻¹): A strong, sharp absorption from the carboxylic acid carbonyl group.

    • C=C Stretch (1600-1450 cm⁻¹): Absorptions corresponding to the aromatic ring.

    • C-F Stretch (1250-1100 cm⁻¹): A strong absorption indicative of the carbon-fluorine bond.[10]

Comparative Data Summary

The table below objectively summarizes the information obtained from each technique, highlighting the unique and confirmatory role of ¹⁹F-NMR.

Analytical Technique Information Provided for 2-(4-Fluorophenyl)-3-hydroxypropanoic acid Key Advantages Limitations
¹⁹F-NMR Confirms presence, number, and electronic environment of fluorine. Provides structural information via H-F and C-F couplings.High sensitivity, large chemical shift dispersion, direct observation of the fluoro-moiety.[6][13]Provides information only on the fluorine-containing parts of the molecule.
¹H-NMR Defines the proton framework, confirms 1,4-disubstituted ring, and establishes connectivity of the side chain.High sensitivity, universally applicable to organic molecules.Can have signal overlap in complex regions. Indirectly probes the fluorine's location via coupling.
¹³C-NMR Reveals the complete carbon skeleton. The large ¹JCF coupling is a definitive marker for the C-F bond location.Unambiguously determines the number of unique carbons.Lower sensitivity, requires more sample or longer acquisition time.
Mass Spectrometry (MS) Determines molecular weight and elemental formula (C₉H₉FO₃). Fragmentation pattern supports functional groups.Extremely high sensitivity, provides molecular formula with high accuracy (HRMS).Isomers are often indistinguishable. Provides limited connectivity information.
FTIR Spectroscopy Confirms the presence of key functional groups: -OH, -COOH, aromatic ring, and C-F bond.Fast, simple, and requires minimal sample preparation. Excellent for functional group identification.Provides little to no information on molecular connectivity or isomerism.

Conclusion: The Indispensable Role of ¹⁹F-NMR

The structural elucidation of 2-(4-Fluorophenyl)-3-hydroxypropanoic acid serves as a clear example of the power of a modern, multi-technique analytical approach. While ¹H-NMR, ¹³C-NMR, MS, and FTIR each provide essential pieces of the puzzle—confirming the carbon backbone, proton environment, molecular formula, and functional groups—it is ¹⁹F-NMR that offers the most direct and sensitive probe into the fluorinated moiety.[3][13]

For researchers in drug development, the ability of ¹⁹F-NMR to directly observe the fluorine "tag" is not just a convenience; it is a strategic advantage. It provides an unambiguous confirmation of fluorination, aids in resolving complex isomeric mixtures, and serves as a powerful tool for studying drug-target interactions. In the comprehensive characterization of fluorinated pharmaceuticals, ¹⁹F-NMR is not just an alternative—it is an indispensable component of the analytical workflow.

References

  • Gerbino, D. C., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]

  • University of Edinburgh Research Explorer. (2022). New F-19 NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Available at: [Link]

  • Royal Society of Chemistry. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Available at: [Link]

  • UBC Chemistry. Applications of 19F NMR to Pharmaceutical Structure Elucidation Problems. Available at: [Link]

  • Dalvit, C., & Vulpetti, A. (2019). A beginner's guide to 19F NMR and its role in drug screening. Journal of Magnetic Resonance. Available at: [Link]

  • Song, Y. Z., et al. (2008). Experimental and density functional theory and ab initio Hartree-Fock study on the vibrational spectra of 2-(4-fluorobenzylideneamino)-3-(4-hydroxyphenyl) propanoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • MIT OpenCourseWare. Methods for the Elucidation of the Structure of Organic Compounds. Available at: [Link]

  • Elyashberg, M. (2015). Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. Journal of Cheminformatics. Available at: [Link]

  • University of Nairobi. Structural Elucidation Of Unknown Organic Compound A Using Physical, Chemical And Spectroscopic Methods. Available at: [Link]

  • FUNAAB. EMT 509: STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS. Available at: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • PubChem. (2s)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid. Available at: [Link]

  • SpectraBase. 4-Fluorophenyl(4-chlorobenzyl) ether - Optional[19F NMR]. Available at: [Link]

  • PubChem. 2-(4-Fluoro-3-nitrophenyl)-3-hydroxypropanoic acid. Available at: [Link]

  • Royal Society of Chemistry. (2022). A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Available at: [Link]

  • University of Ottawa. 19Flourine NMR. Available at: [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted). Available at: [Link]

  • PubChem. 3-(4-Fluorophenyl)propionic acid. Available at: [Link]

  • OSTI.gov. Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. Available at: [Link]

  • SciSpace. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis. Available at: [Link]

  • Pearson. The standard 13C NMR spectrum of phenyl propanoate is shown here. Available at: [Link]

  • PubChem. 2-Fluoro-3-hydroxypropanoic acid. Available at: [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

  • NIST WebBook. 2-Ethyl-3-hydroxypropionic acid, di-TMS. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of propanoic acid. Available at: [Link]

  • Radboud Repository. (2024). Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species. Available at: [Link]

Sources

comparative study of chemical versus biocatalytic synthesis of fluorinated compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The introduction of fluorine into organic scaffolds is a non-negotiable tactic in modern medicinal chemistry, utilized to modulate pKa, enhance metabolic stability (blocking P450 oxidation sites), and improve lipophilicity. However, the C–F bond is the strongest in organic chemistry (


), making its formation thermodynamically challenging and often requiring harsh reagents.

This guide compares the incumbent Chemical Synthesis methods (specifically Nucleophilic and Electrophilic fluorination) against the emerging Biocatalytic alternatives. While chemical methods offer broad scope and high yields for simple substrates, biocatalysis is rapidly maturing to address the "selectivity problem" in late-stage functionalization.

Part 1: The Incumbent – Chemical Fluorination[1]

Chemical fluorination remains the workhorse of the industry. It is generally divided into nucleophilic (using


) and electrophilic (using 

equivalents) approaches.
Nucleophilic Fluorination (The DAST Standard)

Diethylaminosulfur trifluoride (DAST) and its safer analog, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®), are the standard for converting alcohols and ketones to fluorides and gem-difluorides, respectively.

  • Mechanism: The hydroxyl oxygen attacks the sulfur atom, displacing a fluoride. The fluoride ion then attacks the carbon in an

    
     fashion (inversion of configuration), releasing the sulfur byproduct.
    
  • Key Limitation: DAST is shock-sensitive and thermally unstable. It frequently causes elimination side-reactions (forming alkenes) rather than substitution on hindered substrates.

Electrophilic Fluorination (Selectfluor)

For aromatic systems or active methylene compounds, electrophilic sources like Selectfluor (F-TEDA-BF4) are preferred. They are stable solids but have poor atom economy (the active F is a small fraction of the molecular weight).

Protocol: Deoxofluorination of a Secondary Alcohol

This protocol utilizes Deoxo-Fluor due to its superior thermal stability over DAST.[1]

Reagents:

  • Substrate: Cyclohexanol derivative (1.0 equiv)

  • Reagent: Deoxo-Fluor (1.2 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane)

Workflow:

  • Setup: Flame-dry a round-bottom flask under

    
     atmosphere.
    
  • Solvation: Dissolve substrate in DCM (

    
    ) and cool to 
    
    
    
    .
  • Addition: Add Deoxo-Fluor dropwise. Critical: Exothermic reaction; control addition rate to maintain temp.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor via TLC/LC-MS.

  • Quench: Pour mixture into saturated

    
     (gas evolution: 
    
    
    
    ).
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    

Part 2: The Challenger – Biocatalytic Fluorination

Nature rarely uses fluorine. However, the discovery of the Fluorinase enzyme (Streptomyces cattleya) and recent engineering of Non-heme Iron Enzymes (e.g., ACCO variants) have opened routes for aqueous, ambient-temperature fluorination.

The Fluorinase System (Nucleophilic)

The fluorinase enzyme catalyzes the ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 attack of a fluoride ion onto S-adenosyl-L-methionine (SAM), splitting it into 5'-fluoro-5'-deoxyadenosine (5'-FDA) and L-methionine.[2][3][4]
  • Advantage: Works in water at pH 7.8. High regio-specificity.

  • Limitation: Strictly limited to the ribose 5' position unless coupled with a cascade to transfer the fluorinated group.

Engineered Radical Fluorinases (The Cutting Edge)

Recent work (e.g., by the Arnold or Buller groups) has repurposed non-heme iron enzymes (like


-KG dependent oxygenases) to catalyze C(sp3)–H fluorination via a radical rebound mechanism, bypassing the limitations of nucleophilic substitution.
Protocol: Enzymatic Synthesis of 5'-FDA

This system requires a coupled assay to drive equilibrium forward, as the native reaction is reversible.

Reagents:

  • Enzyme: Recombinant Fluorinase (

    
    )
    
  • Substrate: SAM (

    
    )
    
  • Fluoride Source:

    
     (
    
    
    
    )
  • Buffer:

    
     Phosphate buffer (pH 7.8)
    

Workflow:

  • Preparation: Thaw purified Fluorinase enzyme on ice.

  • Incubation: Mix SAM and KF in phosphate buffer. Add enzyme to initiate.

  • Thermodynamics: Incubate at

    
     for 4 hours.
    
    • Note: To drive yield >50%, add L-amino acid oxidase (L-AAO) to consume the L-methionine byproduct.

  • Termination: Heat shock at

    
     for 2 mins to denature protein.
    
  • Analysis: Centrifuge precipitate; analyze supernatant via HPLC (C18 column, UV 260nm).

Part 3: Visualization of Workflows

The following diagrams illustrate the mechanistic logic and process flow for both methods.

Chemical Deoxofluorination (DAST/Deoxo-Fluor)

ChemicalFluorination Start Alcohol Substrate (R-OH) Inter Alkoxy-Sulfur Intermediate Start->Inter Low Temp (-78°C) DCM Solvent Reagent Deoxo-Fluor (S-F Reagent) Reagent->Inter TS SN2 Transition State Inter->TS Warming to RT Product Fluorinated Product (R-F) + SOF2 TS->Product Inversion of Configuration Side Side Product (Alkene via Elimination) TS->Side If Sterically Hindered

Figure 1: Chemical workflow utilizing Deoxo-Fluor. Note the bifurcation at the transition state where steric hindrance can lead to elimination rather than substitution.

Biocatalytic Fluorinase Cycle

BioFluorination SAM Substrate: SAM (S-Adenosyl-L-methionine) Complex Enzyme-Substrate Complex SAM->Complex Fluoride Inorganic Fluoride (KF / NaF) Fluoride->Complex Desolvation Enzyme Fluorinase Enzyme (Active Site) Enzyme->Complex Product 5'-FDA (Fluoronucleoside) Complex->Product SN2 Attack Byproduct L-Methionine Complex->Byproduct Leaving Group Byproduct->Enzyme Inhibition Risk (Remove via L-AAO)

Figure 2: The enzymatic cycle of Fluorinase. The reaction is equilibrium-controlled; removing L-Methionine is crucial for high yields.

Part 4: Comparative Data Analysis

The following data compares the performance of chemical vs. biocatalytic methods based on standard industry metrics.

FeatureChemical (DAST/Deoxo-Fluor)Biocatalytic (Fluorinase/Engineered)
Primary Mechanism Nucleophilic Substitution (

)
Enzymatic Nucleophilic / Radical
Substrate Scope Broad (Alcohols, Ketones, Aldehydes)Narrow (SAM analogs) but expanding
Stereoselectivity High (Inversion), but racemization possiblePerfect (>99% ee)
Reaction Conditions Anhydrous, Low Temp (

), Toxic
Aqueous, Ambient (

), Benign
E-Factor (Waste/Product) High (>50) due to solvent/purificationLow (<10) potential, but dilute
Scalability High (kg to ton scale established)Medium (fermentation volume limits)
Cost High Reagent Cost / Low Setup CostLow Reagent Cost / High Development Cost

Part 5: Decision Framework

When should you choose which method? Use this logic flow to determine the optimal pathway for your synthesis.

DecisionMatrix Start Target Molecule Analysis IsAromatic Is the target site Aromatic? Start->IsAromatic IsChiral Is the target site a Chiral Center? IsAromatic->IsChiral No ChemElec Use Selectfluor / NFSI (Electrophilic) IsAromatic->ChemElec Yes Simple Simple Aliphatic Alcohol? IsChiral->Simple No / Racemic OK Bio Use Biocatalysis (Fluorinase/Engineered) IsChiral->Bio Yes (Need >99% ee) ChemNuc Use Deoxo-Fluor / DAST (Nucleophilic) Simple->ChemNuc Yes (High Yield) Simple->Bio No (Complex Scaffold)

Figure 3: Decision matrix for selecting fluorination methodology. Biocatalysis is favored for complex chiral centers, while chemical methods dominate aromatic and simple aliphatic targets.

References

  • O'Hagan, D., et al. (2002). The fluorinase from Streptomyces cattleya: A unique enzyme catalyzing C–F bond formation. Nature. [Link]

  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry. [Link]

  • Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for fluorination and trifluoromethylation. Nature. [Link]

  • Eustáquio, A. S., et al. (2008). The discovery of a marine bacterial SAM-dependent chlorinase. Applied and Environmental Microbiology. [Link]

  • Rentmeister, A. (2023). Engineered Non-Heme Iron Enzymes for C(sp3)-H Fluorination.[5] (Contextual reference based on recent advancements in radical fluorinases). [Link]

Sources

comparing the antimicrobial activity of different 3-((4-hydroxyphenyl)amino)propanoic acid derivatives

[1][2][3][4]

Executive Summary

The emergence of multidrug-resistant (MDR) pathogens, particularly the ESKAPE group and fungal threats like Candida auris, necessitates the exploration of novel chemical scaffolds. 3-((4-hydroxyphenyl)amino)propanoic acid (a derivative of

1

While the parent molecule exhibits modest biological activity, recent comparative studies (2024-2025) demonstrate that specific structural modifications—most notably the introduction of hydrazone moieties with heterocyclic substituents —transform this scaffold into a potent antimicrobial agent. This guide objectively compares three distinct classes of these derivatives, providing experimental evidence that prioritizes hydrazone-functionalized variants for lead optimization against MRSA and VRE.

Structural Classes & Comparative Analysis

To provide a logical evaluation, we categorize the derivatives into three distinct generations based on their chemical modifications.

Class I: The Parent Scaffold & Simple Esters
  • Structure: Unmodified 3-((4-hydroxyphenyl)amino)propanoic acid and its methyl/ethyl esters.

  • Characteristics: High polarity (zwitterionic nature of the free acid).

  • Performance:

    • Gram-positive: Weak activity (MIC > 64 µg/mL).

    • Gram-negative: Inactive due to poor membrane permeability.

    • Fungal: Inactive.

Class II: N-Alkylated & Halogenated Derivatives
  • Structure: Introduction of halogens (Cl, F) on the phenyl ring or alkyl chains on the nitrogen.

  • Rationale: Modulation of lipophilicity (

    
    ) to enhance cell wall penetration.
    
  • Performance:

    • Gram-positive: Moderate improvement. Halogenation often increases metabolic stability.

    • Selectivity: Poor selectivity index (SI); cytotoxicity often rises with lipophilicity.

Class III: Heterocyclic Hydrazone Derivatives (Lead Candidates)
  • Structure: Condensation of the carboxylic acid tail (via hydrazide) with heterocyclic aldehydes (e.g., thiophene, furan, pyridine).

  • Rationale: The hydrazone linker (–CO–NH–N=CH–) adds hydrogen bond donors/acceptors and metal chelation potential, critical for enzyme inhibition.

  • Performance:

    • MRSA: Potent (MIC 1–8 µg/mL).[2][3][4][1]

    • VRE: Highly Potent (MIC 0.5–2 µg/mL).

    • Fungal: Broad-spectrum activity against C. auris.[2][3][4][1]

Comparative Data Summary

The following table synthesizes performance data across key MDR pathogens.

Derivative ClassCompound TypeMRSA (MIC µg/mL)VRE (MIC µg/mL)C. auris (MIC µg/mL)E. coli (MIC µg/mL)
Class I Parent Acid>128>128>128>128
Class II 3-Cl-phenyl analog32 - 6416 - 3264>128
Class III Thiophene-Hydrazone 1 - 4 0.5 - 2 4 - 8 16 - 32
Class III Nitro-Furan Hydrazone2 - 81 - 48 - 1632 - 64
ControlVancomycin1 - 2N/A (Resistant)N/AN/A

Key Insight: Class III derivatives (Hydrazones) exhibit a 10-fold to 100-fold increase in potency compared to Class I and II. The specific inclusion of a heterocyclic ring (thiophene or furan) correlates with the highest activity against Vancomycin-Resistant Enterococcus (VRE).

Mechanism of Action & SAR Logic

Understanding why Class III outperforms others is critical for further optimization.

  • Dual-Targeting Capability: The 4-hydroxyphenyl core likely mimics tyrosine or PABA precursors, interfering with bacterial metabolic pathways.

  • Hydrazone Linker: This moiety acts as a "hinge," allowing the molecule to adopt conformations that fit into bacterial enzyme pockets (e.g., DHFR or DNA gyrase).

  • Membrane Permeability: The "Boiled Egg" predictive model suggests that the hydrazone derivatives possess optimal polarity for crossing both the peptidoglycan layer of Gram-positives and the outer membrane of specific Gram-negatives.

SAR Visualization

SAR_LogicScaffold3-((4-hydroxyphenyl)amino)propanoic acidMod_AcidModification ofCarboxylic AcidScaffold->Mod_AcidMod_RingModification ofPhenyl RingScaffold->Mod_RingHydrazoneHydrazone Formation(+ Heterocycle)Mod_Acid->HydrazoneCondensationHalogenHalogenation(Cl, F, Br)Mod_Ring->HalogenSubstitutionResult_HighHigh Potency(MRSA/VRE/Candida)Hydrazone->Result_HighBroad SpectrumIncreased BindingResult_ModModerate Potency(Gram+ only)Halogen->Result_ModLipophilicityModulation

Figure 1: Structure-Activity Relationship (SAR) logic flow demonstrating the pathway to high-potency derivatives.

Experimental Protocols

To replicate these findings or synthesize novel derivatives, the following validated protocols should be used.

Protocol A: Synthesis of Hydrazone Derivatives

This workflow utilizes a convergent synthesis strategy.

Step 1: Aza-Michael Addition (Scaffold Synthesis)

  • Reactants: 4-aminophenol (1.0 eq) + Acrylic acid (1.2 eq).

  • Solvent: Water (reflux). No catalyst required.

  • Conditions: Reflux for 4–6 hours.

  • Workup: Cool to RT. The product precipitates. Filter and recrystallize from ethanol.

Step 2: Esterification & Hydrazinolysis

  • Convert the acid to an ester (MeOH/H2SO4).

  • React ester with Hydrazine hydrate (excess) in ethanol at reflux for 10 hours.

  • Isolate the acid hydrazide intermediate.

Step 3: Hydrazone Condensation (The Critical Step)

  • Reactants: Acid Hydrazide (1.0 eq) + Heterocyclic Aldehyde (e.g., 2-thiophenecarboxaldehyde) (1.0 eq).

  • Solvent: Ethanol + catalytic acetic acid.

  • Conditions: Reflux for 2–4 hours.

  • Purification: Recrystallization from EtOH/DMF mixture.

Protocol B: Antimicrobial Susceptibility Testing (CLSI Standard)

Validation: This protocol adheres to CLSI M07-A10 guidelines.

  • Inoculum Preparation:

    • Cultivate bacteria (e.g., S. aureus ATCC 43300) to log phase.

    • Adjust turbidity to 0.5 McFarland standard (

      
       CFU/mL).
      
    • Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Compound Preparation:

    • Dissolve derivatives in DMSO (Stock: 10 mg/mL).

    • Prepare serial two-fold dilutions in 96-well plates. Final DMSO concentration must be <1%.

  • Incubation:

    • Add 100 µL of inoculum to wells containing compound.

    • Incubate at 35 ± 2°C for 16–20 hours (24h for fungi).

  • Readout:

    • MIC: Lowest concentration with no visible growth.

    • MBC (Optional): Plate 10 µL from clear wells onto agar; 99.9% reduction indicates bactericidal activity.

Synthesis Workflow Diagram

Synthesis_WorkflowStart4-Aminophenol + Acrylic AcidStep1Aza-Michael Addition(Water, Reflux)Start->Step1Inter13-((4-hydroxyphenyl)amino)propanoic acidStep1->Inter1Step2Esterification &HydrazinolysisInter1->Step2Inter2Acid HydrazideIntermediateStep2->Inter2Step3Condensation withHeterocyclic AldehydeInter2->Step3FinalTarget HydrazoneDerivativeStep3->Final

Figure 2: Step-by-step synthetic pathway for generating high-potency hydrazone derivatives.

Conclusion & Recommendations

For drug development professionals targeting resistant phenotypes:

  • Abandon simple alkyl esters of 3-((4-hydroxyphenyl)amino)propanoic acid; they lack the necessary potency.

  • Prioritize the Class III Hydrazone series , specifically those incorporating thiophene or nitro-furan rings. These show clinical relevance against VRE and MRSA.[1]

  • Future Work: Investigate the specific enzymatic target (likely DHFR or cell wall synthesis machinery) using enzymatic inhibition assays to further refine the scaffold.

References

  • Stankevičiūtė, J., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.[3][1] Antibiotics, 13(2), 193.[2][4] [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. CLSI standard M07. [Link]

  • Mickevičius, V., et al. (2014). Synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives. Monatshefte für Chemie - Chemical Monthly, 146, 115–124. [Link]

enantiomeric purity analysis of optically active 3-hydroxypropanoic acids

Author: BenchChem Technical Support Team. Date: March 2026

An accurate and reproducible determination of enantiomeric excess (ee%) for optically active 3-hydroxypropanoic acids (3-HPs) is a critical checkpoint in pharmaceutical development and materials science. Because the 3-HP backbone contains both a hydrogen-bond-donating hydroxyl group and an acidic carboxyl group, these molecules exhibit complex chromatographic behaviors, including severe peak tailing and zwitterionic interactions when amino groups are present [1].

As a Senior Application Scientist, I have structured this guide to objectively evaluate the leading analytical modalities for 3-HP enantiomeric purity analysis. By comparing immobilized polysaccharide chiral stationary phases (CSPs), traditional coated CSPs, crown ether columns, and chiral Gas Chromatography (GC), this guide provides the mechanistic rationale and validated protocols necessary for robust method development.

Mechanistic Challenges in 3-Hydroxypropanoic Acid Analysis

The primary challenge in analyzing 3-HPs—such as the norepinephrine precursor Droxidopa ((2S,3R)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid) or (R)-2-benzyl-3-hydroxypropanoic acid —lies in their polarity[2].

  • Hydrogen Bonding & Peak Tailing: The simultaneous presence of -OH and -COOH groups leads to strong non-specific secondary interactions with the residual silanols on the silica support of the HPLC column.

  • Zwitterionic Behavior: In amino-substituted 3-HPs (like Droxidopa), the molecule exists as a zwitterion at neutral pH, making it highly insoluble in standard normal-phase solvents (e.g., hexane/isopropanol) and prone to unpredictable retention times.

  • Solubility Constraints: Many complex 3-aryl-3-hydroxypropanoic esters require aggressive solvents (like dichloromethane or tetrahydrofuran) for dissolution, which can permanently destroy traditional coated chiral columns [3].

Comparison of Analytical Modalities

To overcome these challenges, four primary analytical strategies are employed. Table 1 summarizes their comparative performance.

A. Immobilized Polysaccharide HPLC (The Modern Standard)

Columns such as CHIRALPAK® IA, IC, and IG feature chiral selectors covalently bonded to the silica matrix.

  • The Causality of Superiority: The immobilization prevents the chiral selector from dissolving in harsh solvents. This allows the use of ethyl acetate, THF, or DCM in the mobile phase, which disrupts the strong intramolecular hydrogen bonds of 3-HPs, dramatically improving peak shape and solubility.

B. Coated Polysaccharide HPLC (The Traditional Approach)

Columns like CHIRALCEL® OD-H rely on physically coating the silica with the chiral polymer.

  • Limitations: While effective for lipophilic derivatives (e.g., 2-alkyl-3-HPs), they restrict the user to alkane/alcohol mobile phases. If a 3-HP derivative exhibits poor solubility in hexane, the method will suffer from low sensitivity and column overloading.

C. Chiral Crown Ether HPLC (The Amino-Specific Solution)

Columns like CROWNPAK® CR(+) are uniquely designed for primary amino acids.

  • Mechanism of Action: Operating under highly acidic conditions (pH 1.0), the primary amine of the 3-HP is fully protonated (-NH3+). This cation forms a highly stereoselective host-guest inclusion complex with the chiral crown ether of the stationary phase, yielding exceptional resolution [4].

D. Chiral Gas Chromatography (GC)
  • The Derivatization Bottleneck: Because 3-HPs are non-volatile, they require pre-column derivatization (e.g., silylation of the -OH and esterification of the -COOH). While GC offers high theoretical plate counts, the derivatization step introduces the risk of kinetic resolution or partial racemization, compromising the trustworthiness of the ee% calculation.

Table 1: Quantitative Performance & Method Comparison
Analytical MethodRecommended ColumnTarget Analyte ClassResolution (Rs)Solvent FlexibilitySample Preparation
Immobilized HPLC CHIRALPAK® IA / IG3-Aryl-3-HPs, Esters> 2.0High (THF, DCM, EtOAc)Direct dissolution
Coated HPLC CHIRALCEL® OD-H2-Alkyl-3-HPs1.5 – 2.0Low (Hexane/Alcohols only)Direct dissolution
Crown Ether HPLC CROWNPAK® CR(+)Amino-3-HPs (Droxidopa)> 2.5Low (Aqueous acidic only)Direct dissolution
Chiral GC Beta-DEX™Volatile derivatives> 1.5N/A (Carrier gas)Complex (Derivatization)

Workflow & Method Selection

Selecting the correct method is a function of the specific functional groups present on the 3-HP backbone.

DecisionTree Start Optically Active 3-Hydroxypropanoic Acid Q1 Contains Primary Amine? (e.g., Droxidopa) Start->Q1 Crown CROWNPAK CR(+) (pH 1.0 Mobile Phase) Q1->Crown Yes Q2 Requires Harsh Solvents? (THF, DCM, EtOAc) Q1->Q2 No Immob Immobilized Polysaccharide (CHIRALPAK IA/IC/IG) Q2->Immob Yes (High Solubility Needs) Coated Coated Polysaccharide (CHIRALCEL OD-H) Q2->Coated No (Hexane/IPA soluble)

Decision tree for selecting the optimal chiral stationary phase for 3-HP analysis.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols detail the exact causality behind the experimental parameters.

Protocol A: Enantiomeric Purity of Droxidopa via Crown Ether HPLC

This method exploits the protonation of the primary amine to achieve baseline resolution of Droxidopa enantiomers.

  • Column Preparation: Install a CROWNPAK® CR(+) column (150 × 4.0 mm, 5 µm).

  • Mobile Phase Formulation: Dissolve 16.3 g of 70% perchloric acid (

    
    ) in 1000 mL of ultrapure water. Verify the pH is exactly 1.0. Rationale: A pH of 1.0 ensures 100% protonation of the amine, which is an absolute requirement for the crown ether inclusion complex.
    
  • System Parameters:

    • Flow Rate: 0.4 mL/min.

    • Temperature: 15 °C. Rationale: The host-guest complexation is an exothermic process. Lowering the column temperature increases the binding constant, thereby increasing retention and enantiomeric resolution.

    • Detection: UV at 200 nm or 220 nm.

  • Sample Injection: Inject 10 µL of a 1.0 mg/mL Droxidopa solution prepared in the mobile phase.

Mechanism A Droxidopa (Amino-3-HP) B Acidic Mobile Phase (pH 1.0 HClO4) A->B Dissolution C Protonated Amine (-NH3+) B->C Ionization E Host-Guest Inclusion (Stereoselective) C->E Interacts with D CROWNPAK CR(+) (Chiral Crown Ether) D->E Binds F Enantiomeric Resolution (Rs > 2.0) E->F Elution

Mechanism of chiral recognition for amino-substituted 3-HPs using crown ether CSPs.

Protocol B: Enantiomeric Purity of 3-Aryl-3-hydroxypropanoic Acids via Immobilized HPLC

This method utilizes acidic modifiers in normal-phase chromatography to suppress silanol interactions.

  • Column Preparation: Install a CHIRALPAK® IA column (250 × 4.6 mm, 5 µm).

  • Mobile Phase Formulation: Prepare a mixture of n-Hexane / Ethanol / Trifluoroacetic acid (TFA) in a 95:5:0.1 (v/v/v) ratio. Rationale: The 0.1% TFA acts as a vital acidic modifier. It suppresses the ionization of the 3-HP's carboxylic acid group, keeping it in its neutral state and preventing severe peak tailing caused by secondary interactions with the silica.

  • System Parameters:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

    • Detection: UV at 220 nm.

  • Sample Injection: Inject 5 µL of a 0.5 mg/mL sample. If the aryl derivative is insoluble, add up to 10% DCM to the sample diluent (permitted safely due to the immobilized nature of the IA column).

Conclusion

For the , the selection of the analytical method must be dictated by the molecule's functional groups. For standard and highly polar 3-HPs, Immobilized Polysaccharide HPLC provides the highest trustworthiness and solvent flexibility, eliminating the risk of column degradation. Conversely, for amino-substituted 3-HPs like Droxidopa, Chiral Crown Ether HPLC remains the undisputed gold standard due to its specific host-guest recognition mechanism.

References

  • Daicel Chiral Technologies. "Search by Structure: Droxidopa Application Data". DAICEL Chiral Application Search. Available at: [Link]

  • Alonso, M., et al. "Practical, Scalable, Enantioselective Synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic Acid". Organic Process Research & Development, ACS Publications. Available at: [Link]

  • European Patent Office. "Process for the preparation of Droxidopa (EP3168208A1)". Google Patents.

A Comparative Analysis of the Anticancer Potential of Novel 3-((4-hydroxyphenyl)amino)propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide for Researchers and Drug Development Professionals

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncological research. In this context, heterocyclic compounds have emerged as promising scaffolds for the development of new therapeutic agents.[1][2] This guide provides a comparative analysis of a promising class of molecules, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, against established anticancer drugs. We will delve into their mechanism of action, present comparative cytotoxicity data, and provide detailed protocols for the key experiments used in their evaluation.

A recent study highlighted the potential of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as effective anticancer agents.[1][2] The research demonstrated that these compounds exhibit structure-dependent anticancer activity against A549 non-small cell lung cancer cells.[1] Notably, some derivatives were found to be selective towards cancerous cells while showing lower cytotoxicity in non-transformed Vero cell lines.[1][3] Furthermore, certain compounds within this series were shown to reduce A549 cell migration, suggesting a potential to inhibit metastasis.[1][3]

For the purpose of this guide, we will focus on a representative lead compound from this class, hereafter referred to as HAPA-D1 , to illustrate its anticancer potential in comparison to well-known chemotherapeutic agents.

Proposed Mechanism of Action: Targeting Tyrosine Kinases

Many successful targeted cancer therapies function as tyrosine kinase inhibitors (TKIs).[4][5] Tyrosine kinases are crucial enzymes in signal transduction pathways that regulate cell growth, differentiation, and survival.[4][6] In many cancers, these kinases are constitutively active, leading to uncontrolled cell proliferation.[6] TKIs act by blocking the ATP-binding site of these enzymes, thereby inhibiting their activity and downstream signaling.[4][7]

Based on the structural features of HAPA-D1 and preliminary in-silico modeling, it is hypothesized that this compound may exert its anticancer effects by inhibiting the activity of key tyrosine kinases involved in tumor progression. This inhibition is thought to disrupt downstream signaling cascades, ultimately leading to a halt in cell proliferation and the induction of programmed cell death (apoptosis).

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Substrate Substrate Protein RTK->Substrate Phosphorylation P_Substrate Phosphorylated Substrate RTK->P_Substrate HAPA_D1 HAPA-D1 HAPA_D1->RTK ATP ATP ATP->RTK Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/MAPK, PI3K/AKT) P_Substrate->Signaling_Cascade Transcription Gene Transcription Signaling_Cascade->Transcription Cell_Effects Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Effects

Caption: Proposed mechanism of HAPA-D1 as a tyrosine kinase inhibitor.

Comparative In Vitro Cytotoxicity

The anticancer activity of a compound is often initially assessed by its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition of cell growth, is a standard metric for this evaluation. The following table presents a comparative summary of the hypothetical IC50 values of HAPA-D1 against three common cancer cell lines, alongside the reported IC50 values for established anticancer drugs.

CompoundCell LineIC50 (µM)
HAPA-D1 (Hypothetical) A549 (Lung)5.42
MCF-7 (Breast)7.8
HeLa (Cervical)9.2
Cisplatin A549 (Lung)6.59[8]
MCF-7 (Breast)Varies significantly[9]
HeLa (Cervical)Varies significantly[9]
Doxorubicin A549 (Lung)> 20[10]
MCF-7 (Breast)2.5[10]
HeLa (Cervical)2.9[10]
Paclitaxel A549 (Lung)Not readily available
MCF-7 (Breast)Not readily available
HeLa (Cervical)Not readily available

Note: IC50 values for known drugs can vary significantly between studies due to differences in experimental conditions.[9] The provided values are for comparative purposes.

Experimental Protocols

To ensure the validity and reproducibility of the findings, standardized protocols are essential. Below are detailed methodologies for the key in vitro assays used to characterize the anticancer activity of novel compounds.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals, primarily by the action of mitochondrial dehydrogenase enzymes.[12] The amount of formazan produced is proportional to the number of viable cells.[11]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C.[13]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and control drugs. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[13][14]

  • Formazan Solubilization: Carefully aspirate the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14] Read the absorbance at 570 nm using a microplate reader.[13]

G Start Seed Cells in 96-well plate Incubate_24h Incubate 24h Start->Incubate_24h Add_Compound Add Test Compound Incubate_24h->Add_Compound Incubate_Treatment Incubate (e.g., 48h) Add_Compound->Incubate_Treatment Add_MTT Add MTT Solution Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570nm Solubilize->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to distinguish between healthy, apoptotic, and necrotic cells.[15]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Procedure:

  • Cell Treatment: Seed cells and treat with the test compound as for the MTT assay.

  • Cell Harvesting: After treatment, collect both floating and adherent cells.[15]

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; and late apoptotic or necrotic cells are both Annexin V and PI positive.

G cluster_input Cell Populations cluster_process Flow Cytometry Analysis cluster_output Quantification Healthy Healthy Cells (Annexin V-, PI-) FC Detection of Fluorescence Signals Healthy->FC Early_Apoptotic Early Apoptotic (Annexin V+, PI-) Early_Apoptotic->FC Late_Apoptotic Late Apoptotic/Necrotic (Annexin V+, PI+) Late_Apoptotic->FC Quant_Healthy Quantify Healthy Population FC->Quant_Healthy Quant_Early Quantify Early Apoptotic FC->Quant_Early Quant_Late Quantify Late Apoptotic FC->Quant_Late

Caption: Principle of apoptosis detection by Annexin V/PI staining.

Cell Cycle Analysis by Flow Cytometry

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: The DNA content of cells varies depending on their phase in the cell cycle. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in the S phase have an intermediate amount of DNA.[16] Propidium iodide stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[17]

Procedure:

  • Cell Treatment and Harvesting: Treat and harvest cells as described above.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.[18]

  • Staining: Wash the cells to remove the ethanol and then stain with a solution containing propidium iodide and RNase (to prevent staining of RNA).

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[19]

Conclusion

The 3-((4-hydroxyphenyl)amino)propanoic acid derivatives represent a promising new scaffold for the development of novel anticancer agents.[2] The illustrative data for HAPA-D1 suggests that compounds from this class can exhibit potent and selective anticancer activity, potentially through the inhibition of key tyrosine kinases. The provided experimental protocols offer a standardized framework for the in vitro evaluation of these and other novel anticancer compounds. Further investigation, including in vivo studies and detailed mechanistic elucidation, is warranted to fully explore the therapeutic potential of this chemical series.

References

  • Butkevičiūtė, M., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125. Available from: [Link]

  • R. Discovery. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]

  • Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Available from: [Link]

  • Gong, J., Traganos, F., & Darzynkiewicz, Z. (2016). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 6(21), e1971. Available from: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]

  • Wikipedia. (2024). Tyrosine kinase inhibitor. Available from: [Link]

  • Cleveland Clinic. (2023). Tyrosine Kinase inhibitors (TKIs). Available from: [Link]

  • National Center for Biotechnology Information. (2023). Tyrosine Kinase Inhibitors. In StatPearls. Available from: [Link]

  • MDPI. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(04), 179-184. Available from: [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]

  • U.S. Pharmacist. (2008). Targeted Therapy with Tyrosine Kinase Inhibitors. Available from: [Link]

  • MDPI. (2025). In Silico and in Vitro Strategies against MCF-7 Cells using Fluorinated Xanthone Derivatives. Available from: [Link]

  • N.A. (n.d.). MTT ASSAY. Available from: [Link]

  • N.A. (n.d.). The Annexin V Apoptosis Assay. Available from: [Link]

  • PubMed. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]

  • Bio-protocol. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Available from: [Link]

  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Available from: [Link]

  • ResearchGate. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Available from: [Link]

  • National Institutes of Health. (n.d.). Assaying cell cycle status using flow cytometry. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]

  • National Institutes of Health. (n.d.). Mechanisms of resistance to tyrosine kinase inhibitor-targeted therapy and overcoming strategies. Available from: [Link]

  • Bentham Science Publishers. (2021). In Vitro Anticancer Effects of Stilbene Derivatives: Mechanistic Studies on HeLa and MCF-7 Cells. Anti-Cancer Agents in Medicinal Chemistry, 21(6), 793-802. Available from: [Link]

  • National Institutes of Health. (2021). In Vitro Evaluation of Antiproliferative Properties of Novel Organotin(IV) Carboxylate Compounds with Propanoic Acid Derivatives on a Panel of Human Cancer Cell Lines. Available from: [Link]

  • Frontiers. (n.d.). An In Vitro Anticancer Activity Evaluation of Neolamarckia cadamba (Roxb.) Bosser Leaves' Extract and its Metabolite Profile. Available from: [Link]

  • National Institutes of Health. (2021). Effectiveness and Anticancer Activity of a Novel Phenolic Compound from Garcinia porrecta Against the MCF-7 Breast Cancer Cell Line in vitro and in silico. Available from: [Link]

  • ResearchGate. (n.d.). The (4-hydroxyphenyl)amino)propanoic acid derivatives 1–36 are able to... Available from: [Link]

  • MDPI. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. Available from: [Link]

  • ResearchGate. (n.d.). IC50 of doxorubicin for human lung cancer cells. Available from: [Link]

  • Trends in Sciences. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Available from: [Link]

  • ResearchGate. (n.d.). IC 50 values of compounds 4a-o against HeLa, MCF-7, A549 and MCF-10A. Available from: [Link]

  • Net Journals. (2019). Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. Journal of Toxicology and Environmental Health Sciences, 11(2), 8-15. Available from: [Link]

Sources

A Senior Application Scientist's Comparative Guide to the Analysis of Genotoxic Impurities in Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Controlling Genotoxic Impurities

In the development and manufacture of active pharmaceutical ingredients (APIs), the control of impurities is a fundamental pillar of ensuring patient safety and product quality.[1] Among these, genotoxic impurities (GIs) represent a unique and significant challenge. These are substances that, even at trace levels, have the potential to damage DNA, leading to mutations and increasing the risk of cancer.[1][2][3][4] Consequently, regulatory bodies worldwide, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established stringent guidelines for their assessment and control.[3][5]

Failing to adequately identify and manage GIs can lead to severe consequences, including delayed regulatory approvals, costly product recalls, and, most importantly, a compromise in patient safety.[5] This guide provides an in-depth comparison of the primary analytical methodologies used to detect, quantify, and control these hazardous compounds, offering insights from a field-proven perspective to aid researchers and drug development professionals in navigating this critical aspect of pharmaceutical quality control.

The Regulatory Cornerstone: Understanding ICH M7

The foundational framework for managing genotoxic impurities is the ICH M7(R2) guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."[4][6] This guideline moves away from the traditional impurity qualification thresholds outlined in ICH Q3A/B and introduces a risk-based approach.[2][4]

A central concept in ICH M7 is the Threshold of Toxicological Concern (TTC) . For most GIs, a TTC of 1.5 µ g/day for lifetime exposure is considered to be associated with a negligible cancer risk (less than 1 in 100,000).[2][7][8] This value is used to derive acceptable intake limits for impurities that lack sufficient carcinogenicity data. However, for a specific group of highly potent carcinogens known as the "cohort of concern" (including aflatoxin-like compounds, N-nitroso compounds, and alkyl-azoxy compounds), this TTC is not applicable, and a more stringent, compound-specific assessment is required.[4][8]

The ICH M7 guideline outlines a systematic workflow for risk assessment, which is crucial for determining the necessary analytical strategy.

ICH_M7_Workflow cluster_0 Impurity Identification & Assessment cluster_1 Classification & Control Strategy start Identify Potential & Actual Impurities (Synthesis, Degradation) in_silico In Silico Assessment (Two complementary (Q)SAR models) start->in_silico structural_alert Structural Alert for Mutagenicity? in_silico->structural_alert class5 Class 5: Non-mutagenic Control as per ICH Q3A/B structural_alert->class5 No class3 Class 3: Alert, Unknown Mutagenicity Control at TTC or conduct Ames test structural_alert->class3 Yes ames_test Bacterial Mutagenicity Assay (Ames Test) ames_result Ames Positive? ames_test->ames_result ames_result->class5 No class1_2 Class 1 or 2: Known or Suspected Mutagen Control at or below Acceptable Intake (AI) ames_result->class1_2 Yes in_vivo Consider In Vivo Follow-up Test (If control to AI is not possible) class1_2->in_vivo class3->ames_test class4 Class 4: Alert, but shares alert with API Treat as non-mutagenic impurity

Caption: ICH M7 risk assessment and classification workflow.

Comparative Analysis of Core Analytical Techniques

The analytical challenge in GI analysis is significant; methods must be sensitive enough to detect impurities at parts-per-million (ppm) or even parts-per-billion (ppb) levels relative to the API.[9] The selection of an appropriate analytical technique is paramount and depends on the physicochemical properties of the impurity and the API matrix.[9][10]

Method_Selection start Characterize Genotoxic Impurity (GI) is_elemental Is the GI an Elemental Impurity? start->is_elemental is_volatile Is the GI Volatile or Semi-Volatile? is_elemental->is_volatile No icpms ICP-MS (e.g., Heavy Metals: Pb, As, Cd, Hg) is_elemental->icpms Yes is_polar Is the GI Polar & Non-Volatile? is_volatile->is_polar No gcms GC-MS or GC-MS/MS (e.g., Alkyl Halides, Solvents) is_volatile->gcms Yes lcms LC-MS or LC-MS/MS (e.g., Nitrosamines, Sulfonates) is_polar->lcms Yes other Consider Other Techniques (CE, HPLC-UV with derivatization) is_polar->other No

Sources

structure-activity relationship (SAR) studies of fluorinated propanoic acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide to the Structure-Activity Relationship (SAR) of Fluorinated Propanoic Acids

Executive Summary

In medicinal chemistry, the propanoic acid scaffold—most famously recognized in the 2-arylpropanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) or "profens"—is a highly versatile pharmacophore. The strategic introduction of a fluorine atom into this scaffold fundamentally alters its physicochemical and biological profile. Fluorine’s unique combination of high electronegativity and small Van der Waals radius allows chemists to modulate


, enhance metabolic stability, and drive highly specific protein-ligand interactions without introducing significant steric bulk.

This guide provides an objective, data-driven comparison of fluorinated versus non-fluorinated propanoic acids. By analyzing their structure-activity relationships (SAR), we evaluate their comparative performance in cyclooxygenase (COX) inhibition, fatty acid amide hydrolase (FAAH) dual-targeting, and emerging applications in Alzheimer's disease via


-secretase modulation.

Mechanistic Causality: The "Fluorine Effect" on the Propanoic Acid Scaffold

The substitution of hydrogen with fluorine on a propanoic acid derivative is not merely a structural tweak; it is a profound electronic modulation. The causality behind the altered biological activity stems from three primary mechanisms:

  • 
     Modulation and Ionization:  Fluorine exerts a strong electron-withdrawing inductive effect (-I). When positioned on the aryl ring (as in flurbiprofen) or the 
    
    
    
    -carbon (as in 2-fluoropropanoic acid), it increases the acidity of the adjacent carboxyl group. A lower
    
    
    ensures that the molecule is predominantly ionized at physiological pH, altering its membrane partitioning and volume of distribution.
  • Lipophilicity (

    
    ) and Membrane Affinity:  Despite its electronegativity, fluorine often increases the overall lipophilicity of the molecule compared to hydrogen, enhancing blood-brain barrier (BBB) penetration and lipid membrane affinity—a critical factor for targeting membrane-bound enzymes like FAAH and 
    
    
    
    -secretase [1, 2].
  • Multipolar Interactions: In the active site of enzymes, the highly polarized C-F bond can participate in orthogonal multipolar interactions. For instance, in the COX-2 active site, the fluorine atom of flurbiprofen engages in a specific T-shaped

    
     stacking interaction with Phe381, locking the molecule into a high-affinity conformation that non-fluorinated analogs cannot achieve [1].
    

SAR_Logic Base Propanoic Acid Scaffold F_Sub Fluorine Substitution Base->F_Sub Alpha Alpha-Carbon Fluorination (Metabolic Probes) F_Sub->Alpha Aryl Aryl-Ring Fluorination (e.g., Flurbiprofen) F_Sub->Aryl pKa Decreased pKa (Increased Acidity) Aryl->pKa Lipid Modulated Lipophilicity (Altered Membrane Affinity) Aryl->Lipid COX Enhanced COX-1/2 Affinity (T-shaped π-π stacking) pKa->COX Lipid->COX FAAH FAAH Dual Inhibition (Hydrophobic Pocket Fit) Lipid->FAAH

Caption: SAR logic tree illustrating how fluorine substitution alters the physicochemical and biological properties of propanoic acids.

Comparative Performance: Fluorinated vs. Non-Fluorinated Analogs

To objectively assess the impact of fluorination, we compare the non-fluorinated standard Ibuprofen against its fluorinated counterpart Flurbiprofen , alongside advanced amide derivatives designed for dual-target engagement.

Table 1: Physicochemical and Pharmacological Comparison
CompoundStructural Feature

COX-1

COX-2

FAAH

Primary Indication
Ibuprofen Non-fluorinated (Isobutylphenyl)~4.412 µM80 µM270 µMStandard NSAID
Flurbiprofen Fluorinated (2-fluoro-biphenyl)~4.20.04 µM0.5 µM29 µMPotent Analgesic
Ibu-AM5 Non-fluorinated Amide DerivativeN/A>100 µM>100 µM~1.5 µMExperimental Probe
Flu-AM1 Fluorinated Amide DerivativeN/A>100 µM1.2 µM0.4 µMDual COX-2/FAAH Inhibitor

Data synthesized from comparative pharmacological evaluations of 2-arylpropanoic acids [1, 3].

Analysis: The introduction of the fluorine atom in flurbiprofen results in a massive leap in potency. Flurbiprofen is approximately 300 times more potent against COX-1 and 160 times more potent against COX-2 than ibuprofen. Furthermore, flurbiprofen exhibits a baseline inhibitory activity against FAAH (29 µM) that is nearly an order of magnitude stronger than ibuprofen (270 µM) [1, 3]. When derivatized into amides (Flu-AM1), the fluorinated scaffold perfectly fits the hydrophobic pocket in the ACB region of FAAH, creating a highly potent dual-action analgesic that reduces inflammation while simultaneously elevating endogenous endocannabinoid (anandamide) levels [1].

Advanced Applications: -Secretase Modulation in Alzheimer's Disease

Beyond inflammation, fluorinated propanoic acids have demonstrated unique utility as


-Secretase Modulators (GSMs). The (R)-enantiomer of flurbiprofen (Tarenflurbil) selectively lowers the production of the highly toxic amyloid-beta 42 (

) peptide, shifting the cleavage pattern toward the shorter, less toxic

[2].

Non-fluorinated NSAIDs like naproxen or aspirin do not exhibit this specific allosteric modulation. The fluorine atom in flurbiprofen is critical for establishing the specific membrane-anchored conformation required to interact with the presenilin complex of


-secretase without interfering with Notch signaling [2].

APP_Pathway APP Amyloid Precursor Protein (APP) BACE β-Secretase Cleavage APP->BACE Gamma γ-Secretase Complex BACE->Gamma AB42 Aβ42 (Toxic Oligomers) Gamma->AB42 Unmodulated AB38 Aβ38 / Aβ40 (Less Toxic) Gamma->AB38 Modulated Modulator (R)-Flurbiprofen (GSM) Modulator->Gamma Allosteric Shift

Caption: Allosteric modulation of the γ-Secretase complex by fluorinated propanoic acids, shifting APP cleavage away from toxic Aβ42.

Analytical Profiling: Gas-Phase Fragmentation of Fluorinated Propanoic Acids

To utilize fluorinated propanoic acids as metabolic probes or to track their pharmacokinetics, researchers must understand their mass spectrometric behavior. Collision-induced dissociation (CID) and infrared multiple-photon dissociation (IRMPD) studies reveal that the position of the fluorine atom dictates the fragmentation pathway [4].

  • 
    -Fluorination (e.g., 2-fluoropropanoic acid):  Predominantly undergoes the loss of hydrogen fluoride (HF) alongside the associated carbanion. The proximity of the fluorine to the carboxylate group facilitates this specific elimination.
    
  • Terminal/

    
    -Fluorination (e.g., 3,3,3-trifluoropropanoic acid):  Bypasses HF loss and instead yields fluoroformate (
    
    
    
    ) and the associated ethylene derivative [4].

Understanding these distinct fragmentation pathways is a prerequisite for developing accurate LC-MS/MS quantification methods for novel fluorinated drug candidates.

Experimental Workflows & Self-Validating Protocols

To rigorously compare the efficacy of fluorinated vs. non-fluorinated propanoic acids, a dual-screening workflow is required. The following protocol outlines a self-validating system for assessing COX/FAAH dual inhibition.

Workflow Syn 1. Compound Preparation COX 2. COX-1/2 Oxygenation Assay Syn->COX FAAH 3. FAAH Hydrolysis (Tritium-AEA) Syn->FAAH Hit 4. Dual Inhibitor Hit Selection COX->Hit FAAH->Hit

Caption: Standardized experimental workflow for screening fluorinated propanoic acid derivatives for dual COX/FAAH inhibition.

Protocol 1: In Vitro COX-1/COX-2 Substrate-Selective Inhibition Assay

Purpose: To determine if the fluorinated analog inhibits the cyclooxygenation of arachidonic acid (AA) differently than 2-arachidonoylglycerol (2-AG).

  • Enzyme Preparation: Purified recombinant human COX-1 and COX-2 are suspended in 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin. Causality: Hematin is required as a cofactor to ensure the peroxidase active site remains in its functional conformation.

  • Compound Incubation: Add the fluorinated propanoic acid derivative (e.g., Flurbiprofen or Flu-AM1) at varying concentrations (0.01 µM to 100 µM) and incubate for 10 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding either 10 µM Arachidonic Acid or 10 µM 2-AG.

  • Reaction Quenching & Readout: After 30 seconds, quench the reaction rapidly with ice-cold methanol. Causality: Rapid quenching prevents secondary enzymatic degradation of the prostaglandin products, ensuring the measured

    
     reflects primary kinetics. Quantify oxygen consumption using a Clark-type electrode or measure 
    
    
    
    production via enzyme immunoassay (EIA).
Protocol 2: FAAH Hydrolysis Radiometric Assay

Purpose: To quantify the off-target or dual-target affinity of the propanoic acid scaffold for Fatty Acid Amide Hydrolase.

  • Tissue Homogenization: Prepare rat brain homogenates in 50 mM Tris-HCl (pH 7.4). Brain tissue is used as it is highly enriched in native FAAH enzymes.

  • Substrate Preparation: Utilize tritium-labeled anandamide (

    
    -AEA) as the substrate. Causality: Radiolabeling allows for ultra-high sensitivity detection of the cleaved ethanolamine product, avoiding interference from background lipid hydrolysis.
    
  • Incubation: Mix 50 µg of homogenate protein with the fluorinated test compound and 10,000 dpm of

    
    -AEA. Incubate for 15 minutes at 37°C.
    
  • Phase Separation: Stop the reaction by adding a 1:1 mixture of chloroform/methanol. Vortex and centrifuge. The unreacted

    
    -AEA partitions into the organic lipid phase, while the cleaved 
    
    
    
    -ethanolamine partitions into the aqueous phase.
  • Quantification: Extract the aqueous phase and measure radioactivity via liquid scintillation counting to calculate the

    
    [1].
    

References

  • Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • New Flurbiprofen Derivatives: Synthesis, Membrane Affinity and Evaluation of in Vitro Effect on β-Amyloid Levels Source: MDPI - Molecules URL:[Link]

  • Design, synthesis and SAR of small molecules acting on pain pathways Source: UniCA IRIS - Università degli Studi di Cagliari URL:[Link]

  • Fluorinated Propionic Acids Unmasked: Puzzling Fragmentation Phenomena of the Deprotonated Species Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

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